4-phenyl-1H-pyrrole-3-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUZUSKFWENMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364015 | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132040-12-1 | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-phenyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the reaction mechanisms, experimental protocols, and quantitative data for the most relevant synthetic strategies, including the Paal-Knorr, Hantzsch, and Van Leusen syntheses.
Introduction
Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic scaffolds that are constituents of numerous natural products, pharmaceuticals, and functional materials. The substituted pyrrole ring, in particular, serves as a versatile pharmacophore in drug discovery. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide explores the key methodologies for its synthesis, providing detailed insights into the underlying chemical transformations.
Synthesis Mechanisms and Methodologies
The synthesis of this compound can be approached through several established named reactions in heterocyclic chemistry. This section outlines the theoretical basis and mechanistic pathways for three prominent methods.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[1][2][3][4]
Proposed Synthetic Route:
To synthesize the target molecule via the Paal-Knorr reaction, a suitable 1,4-dicarbonyl precursor is required. A logical starting material would be ethyl 2-formyl-3-oxo-3-phenylpropanoate . This compound, upon reaction with ammonia, would undergo cyclization and dehydration to form the corresponding pyrrole ester, which can then be hydrolyzed to the desired carboxylic acid.
Reaction Mechanism:
The mechanism for the Paal-Knorr synthesis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate is initiated by the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3]
Caption: Paal-Knorr synthesis mechanism for this compound.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a versatile multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a substituted pyrrole.[1][5] This method is particularly well-suited for the synthesis of pyrrole-3-carboxylic acid derivatives.[6][7][8]
Proposed Synthetic Route:
For the synthesis of this compound, the Hantzsch reaction would involve the reaction of ethyl acetoacetate (a β-ketoester), 2-bromoacetophenone (an α-haloketone with the desired phenyl group), and ammonia . The resulting ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate would require subsequent modification to remove the 2-methyl and 5-phenyl groups to arrive at the target structure, which makes this a less direct route for this specific target. A more direct approach would utilize a β-ketoester that already incorporates the desired substitution pattern, though such starting materials can be less readily available.
A more direct Hantzsch approach would be the reaction of ethyl benzoylacetate (a β-ketoester), chloroacetaldehyde (an α-haloaldehyde), and ammonia . This would directly yield ethyl 4-phenyl-1H-pyrrole-3-carboxylate.
Reaction Mechanism:
The Hantzsch synthesis mechanism begins with the formation of an enamine from the reaction of the β-ketoester (ethyl benzoylacetate) and ammonia.[5] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloaldehyde (chloroacetaldehyde). Subsequent loss of water and an intramolecular nucleophilic attack lead to the formation of a five-membered ring intermediate. Finally, elimination of a hydrogen atom and rearrangement of the double bonds result in the aromatic pyrrole product.[5]
Caption: Hantzsch synthesis mechanism for this compound.
Van Leusen Pyrrole Synthesis
The Van Leusen reaction provides an efficient route to 3,4-disubstituted pyrroles through the reaction of an activated alkene (Michael acceptor) with tosylmethyl isocyanide (TosMIC).[9][10][11]
Proposed Synthetic Route:
A plausible route to this compound using the Van Leusen synthesis involves the reaction of ethyl cinnamate (the Michael acceptor) with TosMIC . This reaction would yield ethyl 4-phenyl-1H-pyrrole-3-carboxylate, which can then be hydrolyzed to the final product. A similar synthesis has been reported for the preparation of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone.[12]
Reaction Mechanism:
The Van Leusen synthesis is initiated by the deprotonation of TosMIC by a base to form a carbanion. This carbanion then undergoes a Michael addition to the α,β-unsaturated ester (ethyl cinnamate). The resulting intermediate undergoes an intramolecular [3+2] cycloaddition. Subsequent elimination of the tosyl group under basic conditions leads to the formation of the pyrrole ring.[9][13]
Caption: Van Leusen synthesis mechanism for this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of substituted pyrroles using the discussed methodologies. The data is compiled from literature sources for reactions analogous to the synthesis of this compound.
Table 1: Paal-Knorr Synthesis of Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Reflux | 15 min | ~52 | [1] |
| Acetonylacetone | Primary Amines | CATAPAL 200 (Alumina) | 60 | 45 min | 68-97 | [2] |
| 2,5-Dimethoxytetrahydrofuran | Various Amines | Iron(III) chloride/Water | RT | - | Good to Excellent | [14] |
Table 2: Hantzsch Synthesis of Pyrrole-3-carboxylates
| β-Ketoester | α-Haloketone | Amine | Solvent/Conditions | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | α-Bromoacetophenone | Benzylamine | DMF/DIPEA (Flow) | 200 | 8 min | - | [1] |
| tert-Butyl acetoacetate | 2-Bromoketones | Amines | Flow Chemistry | - | - | Good | [6][7][8] |
| β-Ketoesters | α-Haloketones | Primary Amines | Bi(OTf)3/[bmim]BF4 | Reflux | - | 76-87 | [15] |
Table 3: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles
| Michael Acceptor | TosMIC | Base/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Chalcone derivative | TosMIC | NaH/THF | RT | - | 55-60 | [16] |
| Acetophenone/Benzaldehyde | TosMIC | LiOH·H₂O/EtOH | RT | 17 h | 43 | [12] |
| α,β-Unsaturated Esters | TosMIC | NaH/Toluene | RT | - | Good | [9] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the intermediate ethyl 4-phenyl-1H-pyrrole-3-carboxylate and its subsequent hydrolysis to the final product. These protocols are based on established methodologies for analogous compounds.
Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate (via Van Leusen Synthesis)
This protocol is adapted from the synthesis of similar 3,4-disubstituted pyrroles.[9][12]
-
Materials:
-
Ethyl cinnamate
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.0 equivalent) and ethyl cinnamate (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of TosMIC and ethyl cinnamate to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 4-phenyl-1H-pyrrole-3-carboxylate.
-
Hydrolysis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
This is a standard procedure for the hydrolysis of pyrrole esters.
-
Materials:
-
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve ethyl 4-phenyl-1H-pyrrole-3-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Characterization Data
Spectroscopic data for the final product, this compound, is crucial for its identification and characterization. While experimental data for this specific molecule is not widely published, the following are expected NMR chemical shifts based on analogous structures.
Expected ¹H NMR (in DMSO-d₆):
-
δ 11.5-12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 11.0-11.5 ppm (br s, 1H): Pyrrole N-H proton.
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δ 7.2-7.6 ppm (m, 5H): Phenyl group protons.
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δ 7.0-7.2 ppm (m, 2H): Pyrrole C2-H and C5-H protons.
Expected ¹³C NMR (in DMSO-d₆):
-
δ 165-170 ppm: Carboxylic acid carbonyl carbon.
-
δ 130-140 ppm: Quaternary carbon of the phenyl group attached to the pyrrole ring and other aromatic carbons.
-
δ 110-130 ppm: Pyrrole and phenyl carbons.
Conclusion
The synthesis of this compound can be effectively achieved through several well-established synthetic methodologies. The Paal-Knorr, Hantzsch, and Van Leusen reactions all offer viable pathways, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities. The synthesis typically proceeds via an ester intermediate, which is subsequently hydrolyzed to the final carboxylic acid. This guide provides the necessary theoretical and practical information for researchers to select and implement a suitable synthetic strategy for obtaining this valuable pyrrole derivative.
References
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. syrris.com [syrris.com]
- 8. syrris.com [syrris.com]
- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole synthesis [organic-chemistry.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Physicochemical Properties of 4-phenyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-phenyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized experimental workflow for the synthesis and characterization of such a compound is presented visually.
Core Physicochemical Data
A summary of the available and predicted physicochemical data for this compound is presented in Table 1. It is important to note the distinction between predicted and experimentally verified values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.20 g/mol | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | 1.9 | Predicted (XlogP)[1] |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physicochemical properties of a compound like this compound.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.
Methodology (Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.
Caption: Generalized workflow for the synthesis and physicochemical characterization of a pyrrole carboxylic acid derivative.
Caption: Relationship between key physicochemical properties and their impact on drug development parameters (ADME).
References
Spectroscopic and Synthetic Data for 4-phenyl-1H-pyrrole-3-carboxylic Acid: A Technical Overview
Researchers, scientists, and drug development professionals often require detailed spectroscopic and synthetic information for novel compounds. This guide addresses the available data for 4-phenyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry.
Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—and a detailed experimental protocol for the synthesis of this compound could not be located. Public repositories such as PubChem contain predicted mass spectrometry data but lack experimentally verified spectra for this specific molecule.
This document, therefore, summarizes the predicted data and provides general characteristics and synthetic approaches based on closely related analogues. This information can serve as a preliminary guide for researchers working with similar chemical scaffolds.
Predicted Mass Spectrometry Data
While experimental mass spectra are unavailable, predicted data provides insight into the expected mass-to-charge ratios for various adducts of this compound (Molecular Formula: C₁₁H₉NO₂).
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 188.0706 |
| [M+Na]⁺ | 210.0525 |
| [M-H]⁻ | 186.0560 |
| [M+NH₄]⁺ | 205.0971 |
| [M+K]⁺ | 226.0265 |
| [M+H-H₂O]⁺ | 170.0606 |
Table 1: Predicted m/z values for various adducts of this compound.
Expected Spectroscopic Characteristics
Based on the known spectral properties of pyrrole and carboxylic acid functional groups, the following characteristics can be anticipated for this compound.
¹H NMR Spectroscopy:
-
Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.8 ppm.
-
Pyrrole Protons: Signals for the two protons on the pyrrole ring are expected in the aromatic region, typically between δ 6.0 and 8.0 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.
-
Carboxylic Acid Proton: A broad singlet, typically observed far downfield (δ 10-13 ppm).
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the range of δ 165-185 ppm.
-
Aromatic and Pyrrole Carbons: Multiple signals in the δ 100-140 ppm region.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.
-
N-H Stretch (Pyrrole): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.
General Synthetic Approaches
While a specific protocol for this compound is not available, the synthesis of substituted pyrrole-3-carboxylic acids is well-documented. Common methods include:
-
Paal-Knorr Pyrrole Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.
-
Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring.
-
Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving an α-halo ketone, a β-ketoester, and an amine.
The logical workflow for the characterization of a synthesized pyrrole derivative is outlined in the following diagram.
The Genesis and Evolution of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless biologically active molecules.[1] Its derivatives, particularly substituted pyrrole-3-carboxylic acids, have garnered significant attention in medicinal chemistry due to their prevalence in natural products and their versatile pharmacological profiles.[1] These compounds have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted pyrrole-3-carboxylic acids, offering valuable insights for researchers and professionals in the field of drug development.
A Historical Perspective: From Natural Products to Synthetic Scaffolds
The story of pyrrole chemistry is deeply rooted in the study of natural products.[4] Early investigations in the 19th century by chemists like Knorr, Hantzsch, and Paal laid the groundwork for pyrrole synthesis.[4][5] The initial impetus for this research was the discovery of the pyrrole nucleus in vital biological molecules such as heme and chlorophyll. This intrinsic link to life's fundamental processes spurred a relentless pursuit to understand and synthesize this versatile heterocycle.
While early work focused on the broader class of pyrroles, the specific lineage of substituted pyrrole-3-carboxylic acids as key pharmacophores has been a more modern development. The recognition of their therapeutic potential has been driven by the discovery of natural products bearing this motif and the subsequent success of synthetic derivatives in modulating various biological targets. This evolution has transformed the substituted pyrrole-3-carboxylic acid scaffold into a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents.
Key Synthetic Methodologies
The construction of the substituted pyrrole-3-carboxylic acid core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Paal-Knorr Synthesis
A foundational method for pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7][8] This method is valued for its operational simplicity and the ready availability of the requisite starting materials.[6]
The Hantzsch Pyrrole Synthesis
Named after Arthur Rudolf Hantzsch, this reaction provides a pathway to substituted pyrroles through the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[9] This method has proven to be a versatile tool for accessing a variety of substituted pyrrole-3-carboxylic acid derivatives.[10]
The Van Leusen Pyrrole Synthesis
The Van Leusen reaction offers a powerful and flexible approach to constructing the pyrrole ring using tosylmethyl isocyanide (TosMIC) as a key reagent.[11] This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene provides a direct route to a wide range of substituted pyrroles, including those with a carboxylic acid precursor at the 3-position.[11]
Biological Activities and Quantitative Data
Substituted pyrrole-3-carboxylic acids have been shown to interact with a diverse array of biological targets, leading to a wide range of therapeutic applications. The following tables summarize the quantitative biological activity data for a selection of these compounds.
| Compound Class | Specific Compound | Target | Activity Metric | Value | Reference |
| Pyrrole Carboxylic Acid Derivatives | 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid | Analgesic Activity (mouse phenylquinone writhing assay) | ED50 | - | [3] |
| Pyrrole Carboxylic Acid Derivatives | p-Methoxybenzoyl-pyrrolopyrrolecarboxylic acid | Analgesic Activity (mouse phenylquinone writhing assay) | ED50 | - | [3] |
| Pyrrole Carboxylic Acid Derivatives | 4-Vinylbenzoyl-pyrrolopyrrolecarboxylic acid | Anti-inflammatory (rat carrageenan paw) | ED50 | - | [3] |
| N-Pyrrole Carboxylic Acid Derivatives | Compound 4g | COX-2 Inhibition | IC50 | < Celecoxib | [12] |
| N-Pyrrole Carboxylic Acid Derivatives | Compound 4h | COX-2 Inhibition | IC50 | < Celecoxib | [12] |
| N-Pyrrole Carboxylic Acid Derivatives | Compound 4k | COX-2 Inhibition | IC50 | < Celecoxib | [12] |
| N-Pyrrole Carboxylic Acid Derivatives | Compound 4l | COX-2 Inhibition | IC50 | < Celecoxib | [12] |
| N-Pyrrole Carboxylic Acid Derivatives | Compound 5b | COX-1 Inhibition | IC50 | > Celecoxib | [12] |
| N-Pyrrole Carboxylic Acid Derivatives | Compound 5e | COX-1 Inhibition | IC50 | > Celecoxib | [12] |
| Pyrrole-based Kinase Inhibitor | SU11248 (Sunitinib) | VEGF-R2, PDGF-Rβ | IC50 | - | [13] |
| Pyrrole Carboxamides | NMS-P953 | JAK2 | IC50 | - | [14] |
| Pyrrole Carboxamides | NMS-P830 | JAK2 | IC50 | - | [15] |
| Pyrrole-3-carboxaldehyde Derivatives | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | MIC | 16 µg/mL | [1] |
| Pyrrole-3-carboxaldehyde Derivatives | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | MIC | 16 µg/mL | [1] |
| Pyrrole-3-carboxaldehyde Derivatives | 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | MIC | 16 µg/mL | [1] |
| Pyrrole-2-carboxylate Derivative | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the key synthetic methodologies discussed.
General Protocol for Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[16]
-
Add one drop of concentrated hydrochloric acid to the mixture.[16]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[16]
-
After the reflux period, cool the reaction mixture in an ice bath.[16]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[16]
-
Collect the resulting crystals by vacuum filtration.[16]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[16] Expected Yield: Approximately 52% (178 mg).[16]
General Protocol for Hantzsch Pyrrole Synthesis on Solid Support
Materials:
-
Polystyrene Rink amide resin
-
Acetoacetylating agent
-
Primary amine
-
α-bromoketone
-
20% Trifluoroacetic acid in dichloromethane
Procedure:
-
Acetoacetylate the polystyrene Rink amide resin.[17]
-
Convert the acetoacetylated resin to the polymer-bound enaminone by treatment with a primary amine.[17]
-
React the polymer-bound enaminone with an α-bromoketone to yield the resin-bound pyrrole.[17]
-
Cleave the pyrrole-3-carboxamide from the resin using 20% trifluoroacetic acid in dichloromethane to obtain the final product in excellent purity.[17]
General Protocol for Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives
Materials:
-
Heteroaryl chalcone (1 mmol)
-
p-Tosylmethyl isocyanide (TosMIC) (1 mmol)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
-
Sodium hydride (50 mg)
-
Diethyl ether (Et₂O) (20 mL)
-
Argon atmosphere
Procedure:
-
Mix the heteroaryl chalcone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).[18]
-
Add the reactant mixture dropwise to a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) at room temperature under an argon atmosphere with stirring.[18]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[18]
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired 3-aroyl-4-heteroarylpyrrole derivative.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of substituted pyrrole-3-carboxylic acids are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.
Inhibition of Cyclooxygenase (COX) Enzymes
A significant number of pyrrole-3-carboxylic acid derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12][19] By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19]
Caption: Inhibition of the COX-2 pathway by substituted pyrrole-3-carboxylic acids.
Kinase Inhibition
Several substituted pyrrole-3-carboxylic acid derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[13][20] These compounds often target receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[20] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways that promote cell proliferation and survival.
Caption: Mechanism of kinase inhibition by substituted pyrrole-3-carboxylic acids.
Experimental and Drug Discovery Workflow
The journey from a synthetic concept to a viable drug candidate is a multi-step process. The following diagram illustrates a generalized workflow for the discovery and development of novel substituted pyrrole-3-carboxylic acid derivatives.
Caption: Generalized workflow for the discovery and development of substituted pyrrole-3-carboxylic acid-based drugs.
Conclusion
The journey of substituted pyrrole-3-carboxylic acids from their early discovery to their current status as a cornerstone of modern drug development is a testament to the enduring power of heterocyclic chemistry. Their rich history, versatile synthesis, and diverse biological activities continue to inspire the creation of innovative therapeutics. This technical guide has provided a comprehensive overview of this important class of compounds, offering valuable insights for researchers dedicated to advancing the frontiers of medicine. As our understanding of disease mechanisms deepens, the adaptable scaffold of substituted pyrrole-3-carboxylic acids will undoubtedly continue to play a pivotal role in the development of next-generation therapies.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant Milestones in Chemistry: A Timeline of Influential Chemists - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Biological Activity of 4-Phenyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the biological activities of 4-phenyl-1H-pyrrole-3-carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). A summary of the reported anticancer activities is presented below.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| cpd 15 | 3-(4-chlorobenzoyl)-4-(4-methoxyphenyl)-1H-pyrrole | A549 (Lung) | 3.6 | [1] |
| cpd 19 | 3-(4-methylbenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | MGC 80-3 (Gastric) | 1.0 | [1] |
| HCT-116 (Colon) | 1.7 | [1] | ||
| CHO (Ovarian) | 1.2 | [1] | ||
| cpd 21 | 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2 (Liver) | 0.9 | [1] |
| DU145 (Prostate) | 0.5 | [1] | ||
| CT-26 (Colon) | 0.7 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity
Certain derivatives of this compound have exhibited promising activity against various bacterial and fungal strains. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The antimicrobial activity of these compounds is assessed using the broth microdilution method.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5c | Escherichia coli | 6.05 | [2] |
| Pseudomonas aeruginosa | 6.05 | [2] | |
| 5e | Gram-negative strains | 6.25 | [2] |
| Pyrrole derivative | Staphylococcus aureus | 3.12 - 12.5 | [3] |
| Escherichia coli | 3.12 - 12.5 | [3] |
Experimental Protocol: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Inoculum suspension adjusted to 0.5 McFarland standard
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrrole derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes, including androgen receptor (AR), EGFR, and VEGFR, which are implicated in different pathologies.
Quantitative Enzyme Inhibition Data
| Target Enzyme | Compound Type | IC50/EC50 | Reference |
| Androgen Receptor | 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile derivative | EC50 = 0.34 nM | [4] |
| EGFR | Pyrrolo[3,2-d]pyrimidine derivative | IC50 = 0.043 µM (MCF-7) | [5] |
| VEGFR-2 | Pyrazole derivative | IC50 = 60.83 nM | [6] |
Experimental Protocols
This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Recombinant AR protein
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)
-
Test compounds
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubation: Incubate the recombinant AR protein with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand using a method like filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.
This assay determines the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2.
Materials:
-
Recombinant EGFR or VEGFR-2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (luminescence-based).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways
The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.
Androgen Receptor (AR) Signaling Pathway
AR antagonists block the binding of androgens (testosterone, DHT) to the AR, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell proliferation.
EGFR and VEGFR Signaling Pathways
Inhibition of EGFR and VEGFR tyrosine kinases by pyrrole derivatives blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.
Synthesis of this compound Derivatives
The Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles, including this compound derivatives.[2][7][8]
General Synthesis Protocol (Hantzsch Pyrrole Synthesis)
This protocol outlines the synthesis of a 4-phenyl-1H-pyrrole-3-carboxylate ester, which can be subsequently hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl acetoacetate or other β-ketoester
-
An appropriate primary amine (e.g., benzylamine)
-
An α-haloketone (e.g., 2-bromo-1-phenylethan-1-one)
-
A base (e.g., ammonia or a primary amine)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Step 1: Formation of the Enamine: React the β-ketoester with the primary amine or ammonia to form the corresponding enamine.
-
Step 2: Condensation with α-Haloketone: React the enamine with the α-haloketone. This step involves a nucleophilic attack of the enamine on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.
-
Step 3: Hydrolysis (Optional): The resulting pyrrole-3-carboxylate ester can be hydrolyzed to the carboxylic acid using standard basic or acidic conditions.[9]
This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for the further exploration and development of this promising class of compounds for various therapeutic applications.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. syrris.com [syrris.com]
Potential Therapeutic Targets of 4-phenyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the potential therapeutic applications of a specific analogue, 4-phenyl-1H-pyrrole-3-carboxylic acid. While direct experimental data on this compound is limited, extensive research on structurally related pyrrole derivatives provides compelling evidence for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. This document summarizes the key findings for these derivatives, outlines potential molecular targets, provides detailed experimental protocols for assessing biological activity, and presents relevant signaling pathways to guide future research and drug development efforts.
Introduction
Pyrrole and its derivatives are heterocyclic aromatic compounds that are ubiquitous in nature and are key components of many physiologically important molecules, including heme and vitamin B12.[1] The unique electronic properties of the pyrrole ring make it a versatile scaffold for the design of novel therapeutic agents.[1][2] Compounds incorporating the pyrrole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This guide specifically explores the therapeutic potential of this compound, a compound whose structural features suggest a high likelihood of biological activity based on the established pharmacology of its chemical relatives.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally similar pyrrole derivatives, this compound is a promising candidate for development in the following therapeutic areas:
Anti-inflammatory Activity
Potential Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
Numerous pyrrole-containing compounds, including licensed non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, exert their anti-inflammatory effects through the inhibition of COX enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The structural similarity of this compound to known COX inhibitors suggests it may also target these enzymes.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: The Cyclooxygenase (COX) pathway illustrating the conversion of arachidonic acid to pro-inflammatory mediators.
Antimicrobial Activity
Potential Targets: Bacterial DNA Gyrase and Topoisomerase IV
The pyrrole scaffold is present in several classes of antibacterial agents. A key mechanism of action for some of these compounds is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Anticancer Activity
Potential Targets: Protein Kinases (e.g., EGFR, VEGFR), Tubulin
Pyrrole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of protein kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Others have been found to interfere with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3]
Logical Relationship: Anticancer Drug Discovery Funnel
Caption: A simplified logical funnel for the discovery of novel anticancer agents.
Quantitative Data on Related Pyrrole Derivatives
Table 1: Anti-inflammatory Activity of Pyrrole Derivatives (COX Inhibition)
| Compound/Derivative Class | Target(s) | IC50 (µM) | Reference Compound |
| N-pyrrolylcarboxylic acids | COX-1/COX-2 | Varies | Indomethacin |
| 1,5-diarylpyrrole derivatives | COX-2 | Varies | Celecoxib |
Table 2: Antimicrobial Activity of Pyrrole Derivatives (Minimum Inhibitory Concentration)
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference Compound |
| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues | Staphylococcus sp. | Not specified | Not specified |
| 4-phenylpyrrole-2-carboxamides | E. coli, P. aeruginosa | 6.05 - 6.25 | Not specified |
Table 3: Anticancer Activity of Pyrrole Derivatives (Cytotoxicity)
| Compound/Derivative Class | Cancer Cell Line(s) | GI50/IC50 (µM) | Reference Compound |
| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives | MGC 80-3, HCT-116, CHO, HepG2, DU145, CT-26, A549 | 0.5 - 3.6 | Not specified |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Various (NCI-60 panel) | Growth Inhibition of 50.21-108.37% at 10 µM | Not specified |
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the potential therapeutic activities of this compound.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric probe (e.g., ADHP)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the enzyme, probe, and cofactor in COX assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and fluorometric probe to each well.
-
Add 10 µL of the test compound at various concentrations (in DMSO) or a reference inhibitor to the appropriate wells. For enzyme control wells, add 10 µL of DMSO.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetics over a period of 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.
-
Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing CAMHB.
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 or IC50 value.
Conclusion and Future Directions
The structural motif of this compound is strongly associated with significant anti-inflammatory, antimicrobial, and anticancer activities in a multitude of related compounds. While direct experimental validation for this specific molecule is needed, the existing body of research strongly supports its potential as a valuable lead compound for drug discovery. Future research should focus on the synthesis and in vitro screening of this compound using the protocols outlined in this guide to confirm its biological activity and identify its primary molecular targets. Subsequent studies can then explore structure-activity relationships through the synthesis of novel derivatives to optimize potency and selectivity, ultimately paving the way for in vivo efficacy and preclinical development.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid | 131924-69-1 [smolecule.com]
- 3. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-phenyl-1H-pyrrole-3-carboxylic acid structure-activity relationship (SAR) introduction
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-phenyl-1H-pyrrole-3-carboxylic Acid Analogs as Anticancer Agents
This guide provides a detailed overview of the structure-activity relationship (SAR) for a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which are close analogs of this compound. The focus is on their potential as anticancer agents, with quantitative data, experimental methodologies, and logical workflows presented to aid researchers and professionals in the field of drug discovery and development.
Core Structure and Therapeutic Potential
The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The this compound moiety and its derivatives have emerged as a promising area of investigation, particularly in the development of novel anticancer therapeutics.[3][4]
Structure-Activity Relationship (SAR) of 3-Benzoyl-4-phenyl-1H-pyrrole Derivatives
A key study on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has provided valuable insights into their anticancer activity. The SAR analysis reveals that the nature and position of substituents on both the 4-phenyl ring and the 3-benzoyl moiety significantly influence the cytotoxic potency against various cancer cell lines.[3][4]
Substitutions on the 4-Phenyl Ring
The electronic properties of the substituents on the phenyl ring at the 4-position of the pyrrole core play a crucial role in determining the anticancer activity. A clear trend was observed where the introduction of electron-donating groups on this phenyl ring led to an increase in potency.[3][4]
Specifically, compounds bearing a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole ring demonstrated particularly potent anticancer activity across a range of cell lines.[3][4] For instance, compound 21 was identified as the most potent derivative against HepG2 (liver cancer), DU145 (prostate cancer), and CT-26 (colon cancer) cell lines, with IC₅₀ values ranging from 0.5 to 0.9 µM.[3][4] Similarly, compound 19 showed high potency against MGC 80-3 (gastric cancer), HCT-116 (colon cancer), and CHO (Chinese hamster ovary) cells, with IC₅₀ values between 1.0 and 1.7 µM.[3][4]
Substitutions on the 3-Benzoyl Moiety
The substitution pattern on the 3-benzoyl group also modulates the biological activity. While a comprehensive analysis of various benzoyl substituents is ongoing, the existing data suggests that this position is amenable to modification to optimize activity and selectivity.
Quantitative Data on Anticancer Activity
The anticancer activity of the synthesized 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives was evaluated against a panel of nine cancer cell lines and two non-cancer cell lines using the MTT assay. The results for the most potent compounds are summarized in the table below.
| Compound | 4-Phenyl Substituent | 3-Benzoyl Substituent | MGC 80-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | CHO IC₅₀ (µM) | HepG2 IC₅₀ (µM) | DU145 IC₅₀ (µM) | CT-26 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 15 | 4-OCH₃ | 4-OCH₃ | - | - | - | - | - | - | 3.6 |
| 19 | 3,4-(OCH₃)₂ | 4-F | 1.0-1.7 | 1.0-1.7 | 1.0-1.7 | - | - | - | - |
| 21 | 3,4-(OCH₃)₂ | 4-Cl | - | - | - | 0.5-0.9 | 0.5-0.9 | 0.5-0.9 | - |
Data sourced from a study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[3][4]
Importantly, the most potent compounds exhibited weak cytotoxicity against non-cancerous cell lines such as HUVEC (human umbilical vein endothelial cells) and NIH/3T3 (mouse embryonic fibroblast cells), indicating a degree of selectivity for cancer cells.[3][4]
Experimental Protocols
Synthesis of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives
A general synthetic route for the preparation of the target compounds involves a multi-step process, which is a crucial aspect for further derivatization and SAR studies.
Caption: General synthetic workflow for 3-benzoyl-4-phenyl-1H-pyrrole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The in vitro anticancer activity of the synthesized pyrrole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
Cell Culture:
-
The human cancer cell lines (MGC 80-3, HCT-116, HepG2, DU145, CT-26, A549) and non-cancer cell lines (HUVEC, NIH/3T3) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified atmosphere with 5% CO₂ at 37 °C.
MTT Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Further mechanistic studies on potent compounds from this series have provided insights into their mode of action. For instance, flow cytometry analysis revealed that compound 21 induced cell cycle arrest at the S phase in CT-26 cells and promoted apoptosis.[3][4] This suggests that these pyrrole derivatives may exert their anticancer effects by interfering with DNA replication and activating programmed cell death pathways.
Caption: Proposed mechanism of action for a potent 3-benzoyl-4-phenyl-1H-pyrrole derivative.
Conclusion and Future Directions
The this compound scaffold and its analogs, particularly the 3-benzoyl derivatives, represent a promising class of compounds for the development of novel anticancer agents. The SAR studies highlight the importance of electron-donating substituents on the 4-phenyl ring for enhanced potency. The demonstrated ability of these compounds to induce cell cycle arrest and apoptosis provides a solid foundation for further investigation.
Future research in this area should focus on:
-
Expanding the library of derivatives with diverse substitutions on both the 4-phenyl and 3-benzoyl/carboxyl moieties to further refine the SAR.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and in vivo efficacy studies of the most potent and selective analogs to assess their potential for clinical development.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-phenyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4-phenyl-1H-pyrrole-3-carboxylic acid. This information is critical for its application in research and development, particularly in the context of medicinal chemistry and materials science where pyrrole derivatives are of significant interest.
Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrrole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 3-position. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer some of its properties based on structurally related compounds and general chemical principles.
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Low | The nonpolar phenyl group and the pyrrole ring are expected to significantly limit solubility in water at neutral pH. |
| Aqueous Base (e.g., NaOH, NaHCO₃) | High | The carboxylic acid group will be deprotonated to form a more polar and water-soluble carboxylate salt. | |
| Aqueous Acid (e.g., HCl) | Low | Protonation of the pyrrole nitrogen is unlikely to significantly increase solubility, and the carboxylic acid will remain protonated. | |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of hydrogen bonding with the carboxylic acid and have sufficient polarity to solvate the entire molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The nonpolar regions of the molecule will limit high solubility. |
| Nonpolar | Hexane, Toluene | Very Low | The polar carboxylic acid group will prevent significant dissolution in nonpolar solvents. |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. The primary degradation pathways are likely to involve the carboxylic acid group and the pyrrole ring.
Table 2: Predicted Stability of this compound
| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |
| pH | Acid-catalyzed decarboxylation | Potentially unstable in strong acidic conditions. | The pyrrole ring can be protonated, which may facilitate the loss of the carboxylic acid group as carbon dioxide. |
| Base-catalyzed degradation | Generally stable. | The carboxylate anion is relatively stable. | |
| Temperature | Thermal decarboxylation | May be susceptible to decarboxylation at elevated temperatures. | Carboxylic acids, particularly those on electron-rich aromatic rings, can undergo thermal decarboxylation. |
| Light | Photodegradation | Potentially susceptible to photodegradation. | The conjugated π-system of the pyrrole and phenyl rings can absorb UV light, potentially leading to degradation. |
| Oxidation | Oxidation of the pyrrole ring | Susceptible to oxidation. | Pyrrole rings are known to be susceptible to oxidation, which can lead to ring-opening or polymerization. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Solubility Determination Workflow.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solid and solution samples at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solid and solution samples to UV and visible light.
-
-
Incubation: Store the samples under the specified conditions for a defined period.
-
Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Forced Degradation Study Workflow.
Biological Activity and Signaling Pathways
While the specific biological targets and signaling pathways for this compound are not well-defined in the literature, pyrrole-3-carboxylic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. For instance, some pyrrole derivatives act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.
The following diagram illustrates a generalized mechanism of action for a hypothetical pyrrole-3-carboxylic acid derivative as a DNA gyrase inhibitor.
Hypothetical Mechanism of Action.
Conclusion
This technical guide summarizes the predicted solubility and stability of this compound based on its chemical structure and data from related compounds. The provided experimental protocols offer a framework for obtaining precise quantitative data for this specific molecule. Further research is warranted to fully elucidate its physicochemical properties and biological mechanisms of action, which will be crucial for its potential applications in drug development and materials science.
exploring the aromaticity of the pyrrole ring in functionalized compounds
A Technical Guide to the Aromaticity of Functionalized Pyrrole
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the aromaticity of the pyrrole ring, a crucial heterocyclic scaffold in medicinal chemistry.[1][2] We detail the theoretical underpinnings of its aromatic character, the impact of functionalization on electron delocalization, and provide comprehensive protocols for the quantitative assessment of aromaticity using modern computational and experimental methods.
Introduction: The Privileged Scaffold
The pyrrole ring is a five-membered aromatic heterocycle fundamental to a vast array of biologically active compounds, from natural products like heme and chlorophyll to blockbuster pharmaceuticals.[1][2] Its aromatic nature is a cornerstone of its chemical behavior, influencing its reactivity, stability, and molecular interaction capabilities.[3] In drug design, modulating the aromaticity of the pyrrole core through functionalization can fine-tune a compound's pharmacokinetic and pharmacodynamic properties. This guide serves as a technical resource for researchers aiming to understand, quantify, and strategically manipulate the aromaticity of pyrrole-based compounds.
Theoretical Basis of Pyrrole's Aromaticity
Pyrrole's aromaticity arises from its adherence to Hückel's rules: it is cyclic, planar, and possesses a continuous ring of p-orbitals containing 6 π-electrons (a "4n+2" system where n=1).[3][4] Each of the four carbon atoms contributes one π-electron, while the nitrogen atom contributes its lone pair of electrons to the π-system.[3][4] This delocalization of electrons creates a stabilizing ring current, a hallmark of aromatic compounds. The electrostatic potential map of pyrrole clearly shows the distribution of the nitrogen's lone pair into the ring system, making it π-electron rich and highly susceptible to electrophilic substitution, typically at the C2 or C5 positions.[3][4]
Quantifying Aromaticity: Key Indices
Aromaticity is not a directly observable quantity but is inferred from various physical and chemical properties. Several quantitative indices have been developed to describe it, primarily falling into geometric, magnetic, and energetic categories.
-
Geometric Index: HOMA (Harmonic Oscillator Model of Aromaticity)
-
HOMA evaluates aromaticity based on the uniformity of bond lengths within the ring compared to an ideal aromatic system. A HOMA value of 1 signifies a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic, Kekulé-like structure with distinct single and double bonds.
-
-
Magnetic Index: NICS (Nucleus-Independent Chemical Shift)
-
NICS is a magnetic criterion that measures the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Aromatic compounds sustain a diatropic ring current which induces a local magnetic field that opposes the external field. This results in strong shielding inside the ring, giving characteristic negative NICS values. Antiaromatic compounds have positive NICS values.
-
-
Energetic Index: ASE (Aromatic Stabilization Energy)
-
ASE quantifies the extra stability a cyclic conjugated system gains from its electron delocalization compared to a hypothetical, non-aromatic analogue. It is typically calculated as the energy difference in isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation to cancel out strain and other energetic effects.
-
The Impact of Functionalization
Attaching substituents to the pyrrole ring perturbs its electronic structure and, consequently, its aromaticity. The nature and position of the functional group are critical.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) pull electron density from the ring. This can disrupt the uniform delocalization of the π-electrons, leading to a decrease in aromaticity. The ring becomes less electron-rich and less reactive towards electrophiles.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) donate electron density to the ring. While this increases the ring's reactivity towards electrophiles, it can also perturb the ideal electron distribution, often leading to a slight decrease in aromaticity compared to the unsubstituted ring. Studies on related aromatic systems have shown that any significant electronic perturbation, whether donating or withdrawing, can reduce aromaticity.[5][6]
Data Presentation: Aromaticity of Functionalized Pyrroles
| Compound | Substituent (Position) | HOMA | NICS(1) (ppm) | ASE (kcal/mol) | Expected Aromaticity Trend |
| Pyrrole | -H | ~0.960[7] | -13.6[7] | ~18-22 | Reference |
| 2-Nitropyrrole | -NO₂ (EWG) at C2 | Value Decreases | Value Becomes Less Negative | Value Decreases | Decrease |
| 2-Cyanopyrrole | -CN (EWG) at C2 | Value Decreases | Value Becomes Less Negative | Value Decreases | Decrease |
| 2-Aminopyrrole | -NH₂ (EDG) at C2 | Value Decreases | Value Becomes Less Negative | Value Decreases | Slight Decrease |
| 3-Nitropyrrole | -NO₂ (EWG) at C3 | Value Decreases | Value Becomes Less Negative | Value Decreases | Decrease |
| 3-Aminopyrrole | -NH₂ (EDG) at C3 | Value Decreases | Value Becomes Less Negative | Value Decreases | Slight Decrease |
Values for substituted compounds are qualitative predictions based on electronic effects. Precise values require specific calculations.
Experimental and Computational Protocols
This section provides detailed methodologies for the quantitative assessment of pyrrole ring aromaticity.
Protocol: HOMA Calculation from Crystallographic Data
The HOMA index is calculated from experimental bond lengths obtained via X-ray crystallography or from computationally optimized geometries.
Formula: The HOMA index is defined by the equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²]
Where:
-
n : The number of bonds in the ring (5 for pyrrole).
-
α : A normalization constant specific to the bond type.
-
R_opt : The optimal bond length for a given bond type in a fully aromatic system.
-
R_i : The actual length of a specific bond in the ring.
For a pyrrole ring, the summation is performed over the two C-N bonds, two C-C bonds adjacent to the nitrogen, and one C-C bond opposite the nitrogen. A more refined version for heterocycles (HOMHED) provides specific parameters.
Parameters for Pyrrole (HOMHED Model):
| Bond Type | R_opt (Å) | α (or equivalent constant) |
| C-N | 1.339 | 87.4 |
| C-C | 1.387 | 78.6 |
(Note: Different parameterizations exist. The HOMHED parameters from Frizzo et al. are suitable for heterocycles).[8]
Step-by-Step Protocol:
-
Obtain Bond Lengths: Acquire high-resolution single-crystal X-ray diffraction data for the functionalized pyrrole compound. Alternatively, perform a geometry optimization using a suitable level of theory in a quantum chemistry software package (e.g., DFT with B3LYP/6-311+G(d,p)).
-
Identify Bond Types: Label the five bonds of the pyrrole ring (e.g., N1-C2, C2-C3, C3-C4, C4-C5, C5-N1).
-
Calculate Squared Deviations: For each bond, calculate the squared difference between the optimal bond length (R_opt) and the measured/calculated bond length (R_i).
-
Apply Normalization: Multiply each squared deviation by the corresponding α constant for that bond type.
-
Sum and Normalize: Sum the results from step 4 for all five bonds. Multiply this sum by (1/n), where n=5.
-
Calculate HOMA: Subtract the result from step 5 from 1 to obtain the final HOMA value.
Protocol: NICS Calculation using Gaussian
NICS values are calculated as the negative of the isotropic magnetic shielding computed at a specific point relative to the ring.
Step-by-Step Protocol:
-
Geometry Optimization:
-
Create an input file (molecule_opt.com) for your substituted pyrrole.
-
Perform a geometry optimization and frequency calculation to ensure a true minimum on the potential energy surface.
-
Example Gaussian Input (Optimization):
-
-
Prepare NICS Calculation Input:
-
Open the optimized coordinate file (.log or .chk).
-
Determine the geometric center of the pyrrole ring. This can be done by averaging the coordinates of the five ring atoms.
-
Add a "ghost atom" (Bq) at the desired NICS point. For NICS(1), place the Bq atom 1 Å directly above the ring's geometric center, perpendicular to the ring plane.
-
Create a new input file (molecule_nics.com) using the optimized coordinates and the added ghost atom.
-
Example Gaussian Input (NICS(1) Calculation):
(Note: geom=check and guess=read use the optimized geometry from the checkpoint file. The Bq atom's coordinates are added manually).
-
-
Run and Analyze:
-
Run the NICS calculation in Gaussian.
-
Open the resulting output file (.log).
-
Search for "SCF GIAO Magnetic shielding tensor (ppm)".
-
Locate the entry for the ghost atom (Bq). The "Isotropic" value is the magnetic shielding.
-
The NICS value is the negative of this isotropic shielding value. For example, if the isotropic shielding is 13.6, the NICS(1) value is -13.6 ppm.
-
Protocol: ASE Calculation via Isodesmic Reactions
ASE is calculated as the enthalpy change (ΔH) of a reaction where the pyrrole ring is broken into smaller, non-aromatic fragments while conserving all bond types.
Step-by-Step Protocol:
-
Design the Isodesmic Reaction:
-
Construct a balanced reaction where the number and type of each bond (e.g., C-N, C=C, C-H, N-H, C-substituent) are the same on both the reactant and product sides.
-
Example Reaction for 2-Nitropyrrole: (Conceptual representation) 2-Nitropyrrole + 2 * Ethene + Propene + Methylamine → (CH2=CH-NO2) + (CH2=CH-CH=CH2) + (CH3-NH-CH=CH2) (This is a simplified conceptual example; a valid reaction must precisely conserve all bond types).
-
-
Calculate Energies:
-
For each molecule in the reaction (both reactants and products), perform a high-level geometry optimization and frequency calculation (e.g., B3LYP/6-311+G(d,p)) to obtain the total electronic energy and zero-point vibrational energy (ZPVE).
-
The total enthalpy (H) for each molecule is the sum of its total electronic energy and thermal corrections (including ZPVE).
-
-
Calculate ASE:
-
Calculate the total enthalpy of the products: H_products = ΣH(each product).
-
Calculate the total enthalpy of the reactants: H_reactants = ΣH(each reactant).
-
The ASE is the reaction enthalpy: ASE = H_reactants - H_products.
-
A positive ASE value indicates stabilization due to aromaticity.
-
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of pyrrole aromaticity.
Caption: General workflow for the computational assessment of pyrrole aromaticity.
Caption: Influence of substituents on the aromaticity of the pyrrole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GitHub - ElenaKusevska/NICS_prepare_input: Program and scripts to prepare and process NICS calculations. [github.com]
- 5. researchgate.net [researchgate.net]
- 6. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Novel 4-Phenyl-1H-pyrrole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-phenyl-1H-pyrrole-3-carboxylic acid analogs, a class of compounds with significant potential in medicinal chemistry. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic and biological pathways to facilitate a deeper understanding of these molecules.
Introduction
The pyrrole scaffold is a privileged heterocycle in drug discovery, appearing in numerous clinically approved drugs and biologically active natural products. Specifically, derivatives of this compound have garnered attention for their potential as inhibitors of various protein kinases and their applications as anti-inflammatory, antimicrobial, and anticancer agents. This guide focuses on the practical synthesis of these valuable compounds, providing researchers with the necessary information to design and execute the synthesis of novel analogs for further investigation.
Synthetic Strategies and Methodologies
The construction of the this compound core can be achieved through several established synthetic routes. The most prominent methods include the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, the Van Leusen pyrrole synthesis, and multicomponent reactions such as the Ugi reaction. Each method offers distinct advantages regarding substrate scope, reaction conditions, and achievable substitution patterns.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classical and widely used method for constructing pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2][3]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [4]
This protocol describes the synthesis of a complex pyrrole derivative, demonstrating the utility of microwave irradiation to accelerate the reaction.
-
Reaction Setup: To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Microwave Irradiation: Seal the microwave vial and place it in a microwave reactor. Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.
Quantitative Data for Paal-Knorr Synthesis
| Entry | 1,4-Dicarbonyl Precursor | Amine | Product | Yield (%) | Reference |
| 1 | 1,4-Dione | Aniline | 2,5-Dimethyl-1-phenylpyrrole | >60% | [5] |
| 2 | Substituted 1,4-dione | 2-(tert-butyl)aniline | Axially chiral arylpyrrole | 94% | [6] |
| 3 | 1,4-dione | 4-(methylsulfonyl)aniline | 1-[4-(methylsulfonyl)-phenyl]-1H-pyrrole | 79% | [7] |
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8] This method is particularly versatile for producing highly substituted pyrroles. A modern variation of this synthesis utilizes continuous flow chemistry, which allows for rapid and efficient production with in-situ hydrolysis of the ester to the desired carboxylic acid.[9][10][11]
Experimental Protocol: Continuous Flow Hantzsch Synthesis of 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid [10]
This protocol outlines a one-step synthesis of a pyrrole-3-carboxylic acid derivative using a continuous flow microreactor system.
-
Reagent Preparation: Prepare separate solutions of the tert-butyl acetoacetate, the primary amine (e.g., benzylamine), and the α-bromoketone (e.g., α-bromoacetophenone) in a suitable solvent such as DMF.
-
Flow Reaction: Pump the reagent solutions into a microreactor system. The HBr generated as a byproduct in the Hantzsch reaction is utilized in the flow method to hydrolyze the tert-butyl ester in situ.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 200 °C) with a short residence time (e.g., 8 minutes).
-
Product Collection and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by standard methods such as recrystallization or column chromatography.
-
Scale-up: This method has been shown to be scalable, with the production of 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in 2.5 hours with a 63% yield.[10]
Quantitative Data for Hantzsch Synthesis of Pyrrole-3-carboxylic Acid Analogs
| Entry | β-Ketoester | Amine | α-Haloketone | Product | Yield (%) | Reference |
| 1 | tert-Butyl acetoacetate | Benzylamine | α-Bromoacetophenone | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 (flow) / 40 (batch) | [10] |
| 2 | tert-Butyl acetoacetate | Benzylamine | 2-Bromo-4'-methoxyacetophenone | 1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 70% | [10] |
| 3 | tert-Butyl acetoacetate | Benzylamine | 2-Bromo-4'-fluoroacetophenone | 1-Benzyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 68% | [10] |
Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. It is a [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene (a Michael acceptor), typically under basic conditions, to form the pyrrole ring.[12][13] This method is particularly useful for synthesizing 3,4-disubstituted pyrroles.
Experimental Protocol: Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole Derivative [14]
This protocol describes the synthesis of a complex pyrrole derivative using a chalcone as the Michael acceptor.
-
Reactant Preparation: A mixture of the enone (chalcone derivative, 1 mmol) and p-tosylmethyl isocyanide (TosMIC, 1 mmol) is prepared in DMSO (1.5 mL).
-
Reaction Initiation: The reactant mixture is added dropwise to a suspension of a base (e.g., 50 mg NaH in 20 mL Et₂O) at room temperature under an inert atmosphere (Ar) with stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone-ethyl ether) to yield the final 3-aroyl-4-heteroarylpyrrole.
Quantitative Data for Van Leusen Synthesis
| Entry | Michael Acceptor | Product | Yield (%) | Reference |
| 1 | (E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-phenylprop-2-en-1-one | (4-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrol-3-yl)(phenyl)methanone | 60% | [14] |
| 2 | (E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | (4-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | 70% | [14] |
| 3 | Methyl 3-arylacrylate esters | 4-Aryl-3-(methoxycarbonyl)-pyrroles | Good | [12] |
Ugi Multicomponent Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular diversity. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[5][15] This reaction can be adapted for the synthesis of pyrrole derivatives through post-Ugi transformations.
Experimental Protocol: Ugi Synthesis of 2,5-Dihydropyrrole Derivatives [16]
This protocol describes a two-step sequence involving an Ugi reaction followed by a base-mediated intramolecular cyclization.
-
Ugi Reaction: In a round-bottom flask, combine the aldehyde (1 mmol), amine (e.g., N-phenylglycine derivative, 1 mmol), carboxylic acid (1 mmol), and isocyanide (1 mmol) in a suitable solvent like methanol. Stir the mixture at room temperature for 24-48 hours.
-
Isolation of Ugi Adduct: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude Ugi adduct can be purified by column chromatography or used directly in the next step.
-
Intramolecular Cyclization: Dissolve the Ugi adduct in a suitable solvent and add a base (e.g., K₂CO₃). Heat the reaction mixture to effect the intramolecular cyclization to the dihydropyrrole derivative.
-
Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the final product by column chromatography.
Quantitative Data for Ugi-based Pyrrole Synthesis
| Entry | Aldehyde | Isocyanide | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2,5-Dihydropyrrole derivative | 85% (for cyclization step) | [16] |
| 2 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 2,5-Dihydropyrrole derivative | 92% (for cyclization step) | [16] |
| 3 | Benzaldehyde | 1,1,3,3-Tetramethylbutyl isocyanide | 2,5-Dihydropyrrole derivative | 65% (for cyclization step) | [16] |
Synthetic Route and Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the general workflows for the key synthetic methodologies discussed.
Biological Activity and Signaling Pathways
Derivatives of this compound have been reported to exhibit a range of biological activities, most notably as inhibitors of protein kinases involved in cancer progression. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase (JAK).
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors, including some pyrrole derivatives, can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling.[17]
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[18] Inhibition of VEGFR, particularly VEGFR2, is a validated strategy in cancer therapy to cut off the blood supply to tumors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.[19] Inhibition of JAKs, such as JAK2, can block the phosphorylation and activation of STAT proteins, thereby modulating gene expression.[20]
Conclusion
This technical guide provides a foundational resource for the synthesis and understanding of this compound analogs. The detailed experimental protocols, comparative quantitative data, and visualized workflows and biological pathways are intended to empower researchers in the fields of medicinal chemistry and drug development to explore this promising class of compounds further. The versatility of the synthetic methods described allows for the creation of diverse libraries of analogs, which will be crucial for elucidating structure-activity relationships and developing novel therapeutic agents.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient One-Pot, Three-Component Synthesis of Tetrasubstituted Pyrroles under Catalyst- and Solvent-Free Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [ouci.dntb.gov.ua]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. syrris.com [syrris.com]
- 11. syrris.com [syrris.com]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cbijournal.com [cbijournal.com]
- 17. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting the JAK2/STAT3 signaling pathway for chronic pain [aginganddisease.org]
- 20. Inhibition of the JAK-2/STAT3 signaling pathway impedes the migratory and invasive potential of human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid via Paal-Knorr Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and pharmaceuticals. The Paal-Knorr synthesis, a classic and versatile method, provides a straightforward route to construct substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] This application note provides detailed protocols for the synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid, a valuable building block in medicinal chemistry, utilizing a two-step approach involving the Paal-Knorr synthesis of its ethyl ester precursor followed by hydrolysis. Pyrrole derivatives, including those with a carboxylic acid moiety, have garnered significant attention for their potential as anticancer agents, exhibiting mechanisms such as the inhibition of critical signaling pathways.[5][6][7][8]
Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the Paal-Knorr condensation of a suitable 1,4-dicarbonyl precursor, ethyl 2-(phenylformamido)acetate, which cyclizes in the presence of a base to form ethyl 4-phenyl-1H-pyrrole-3-carboxylate. To obtain the N-unsubstituted pyrrole, a reagent that can provide an amino group without N-substitution is required.[1] The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 2-(phenylformamido)acetate | C11H13NO3 | 207.23 | Not specified |
| Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | C13H13NO2 | 215.25 | Not specified |
| This compound | C11H9NO2 | 187.19 | Solid |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | Ethyl 2-(phenylformamido)acetate, Base | Toluene | Reflux | 2 hours | ~75% |
| 2 | Hydrolysis to this compound | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate, NaOH | Ethanol | Reflux | 2 hours | High |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
This protocol is adapted from a general procedure for the synthesis of substituted pyrroles.
Materials:
-
Ethyl 2-(phenylformamido)acetate
-
Suitable base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(phenylformamido)acetate in anhydrous toluene.
-
Add a stoichiometric equivalent of a suitable base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-phenyl-1H-pyrrole-3-carboxylate.
Step 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-phenyl-1H-pyrrole-3-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (typically a 2-3 molar excess).
-
Heat the mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid. This will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
Visualizations
Paal-Knorr Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
Caption: Paal-Knorr synthesis of the pyrrole ester intermediate.
General Experimental Workflow
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Hantzsch Pyrrole Synthesis for Substituted Pyrrole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrrole-3-carboxylic acids utilizing the Hantzsch pyrrole synthesis. This classical reaction has been revitalized with modern techniques, offering efficient routes to a diverse range of pyrrole derivatives that are crucial scaffolds in medicinal chemistry and drug discovery.
Introduction
The Hantzsch pyrrole synthesis is a fundamental multi-component reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[1][2] This method is particularly valuable for producing substituted pyrroles, which are prevalent in numerous biologically active natural products and pharmaceutical agents.[2] The resulting pyrrole-3-carboxylic acid derivatives serve as versatile intermediates for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.
Recent advancements have expanded the utility of the Hantzsch synthesis, with the development of continuous flow and solid-phase methodologies. These modern approaches offer advantages in terms of reaction efficiency, scalability, and purification.[1][3][4]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various substituted pyrrole-3-carboxylic acids via a one-step continuous flow Hantzsch reaction. This method utilizes the in-situ generation of HBr to facilitate the hydrolysis of the intermediate tert-butyl ester.[3][5][6]
| Entry | α-Bromoketone | Amine | Product | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | Benzylamine | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 |
| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Benzylamine | 1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 72 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Benzylamine | 1-Benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 68 |
| 4 | 2-Bromo-1-(4-fluorophenyl)ethanone | Benzylamine | 1-Benzyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 75 |
| 5 | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone | Benzylamine | 1-Benzyl-2-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid | 55 |
| 6 | 2-Bromo-1-(p-tolyl)ethanone | Benzylamine | 1-Benzyl-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid | 60 |
| 7 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Benzylamine | 1-Benzyl-2-methyl-5-(naphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | 62 |
| 8 | Methyl 4-(2-bromoacetyl)benzoate | Benzylamine | 1-Benzyl-2-methyl-5-(4-(methoxycarbonyl)phenyl)-1H-pyrrole-3-carboxylic acid | 78 |
| 9 | 2-Bromo-1-phenylethanone | Allylamine | 1-Allyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 63 |
| 10 | 2-Bromo-1-phenylethanone | Cyclohexylamine | 1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 58 |
| 11 | 2-Bromo-1-phenylethanone | n-Butylamine | 1-(n-Butyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 61 |
| 12 | 2-Bromo-1-phenylethanone | Isobutylamine | 1-Isobutyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 59 |
| 13 | 2-Bromo-1-phenylethanone | Ethanolamine | 1-(2-Hydroxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 52 |
| 14 | 2-Bromo-1-(4-chlorophenyl)ethanone | Ammonium carbamate | 5-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 70 |
| 15 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Ammonium carbamate | 5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 75 |
Reaction Mechanism and Experimental Workflows
The Hantzsch pyrrole synthesis proceeds through a series of condensation and cyclization steps. The generally accepted mechanism is depicted below.
References
- 1. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. syrris.com [syrris.com]
- 4. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]
- 5. syrris.com [syrris.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This method offers a significant improvement over traditional multi-step batch syntheses, enabling rapid, efficient, and scalable production of these valuable compounds for drug discovery and development.
Introduction
Pyrrole-3-carboxylic acid and its derivatives are important structural motifs found in a wide range of biologically active compounds and pharmaceuticals.[1] Traditional synthesis of these compounds often involves multiple steps with laborious workup and purification of intermediates.[1] Continuous flow chemistry has emerged as a powerful technology for the synthesis of small molecules, offering advantages in efficiency, safety, and scalability.[1]
This document details a one-step continuous flow synthesis of pyrrole-3-carboxylic acids utilizing a Hantzsch-type reaction. The key innovation of this method is the in situ hydrolysis of a tert-butyl ester intermediate, facilitated by the hydrogen bromide (HBr) generated as a byproduct during the pyrrole ring formation. This eliminates the need for a separate deprotection step, streamlining the entire process.[1][2] This approach is highly efficient, atom-economical, and allows for the rapid generation of libraries of pyrrole derivatives for high-throughput screening.
Core Advantages of the Continuous Flow Approach
-
One-Step Synthesis: Direct conversion of commercially available starting materials to pyrrole-3-carboxylic acids in a single microreactor.[1][2]
-
Efficiency: High yields and short reaction times (typically around 8 minutes).[3]
-
Scalability: The protocol has been demonstrated to produce significant quantities of product (e.g., 850 mg in 2.5 hours).[1]
-
Safety: Improved safety profile due to the small reaction volumes and controlled reaction conditions within the microreactor.
-
Automation: The process is amenable to automation, allowing for the rapid synthesis of compound libraries.[1]
Reaction Pathway and Mechanism
The synthesis proceeds via a Hantzsch pyrrole synthesis mechanism. Initially, a primary amine reacts with a β-ketoester (tert-butyl acetoacetate) to form an enamine intermediate. This enamine then reacts with an α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. The HBr generated during the reaction then catalyzes the hydrolysis of the tert-butyl ester to the final carboxylic acid product.
Caption: High-level overview of the continuous flow synthesis process.
Experimental Protocols
General Setup
The reactions are performed using a continuous flow microreactor system, such as the Syrris Africa system.[4] The setup consists of two syringe pumps, a glass microreactor chip (e.g., 250 µL), a back pressure regulator, and a collection vessel. The microreactor is heated to the desired temperature using a heating platform.
Caption: Schematic of the continuous flow experimental setup.
General Procedure for the Synthesis of Pyrrole-3-Carboxylic Acids
-
Reagent Preparation:
-
Prepare "Solution A" by dissolving the tert-butyl acetoacetate (2.2 equivalents), the primary amine (1.0 equivalent), and N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) in dimethylformamide (DMF) to a final concentration of 0.5 M with respect to the amine.
-
Prepare "Solution B" by dissolving the α-bromoketone (1.0 equivalent) in DMF to a final concentration of 0.5 M.
-
-
System Priming:
-
Prime the syringe pumps and the microreactor system with DMF.
-
-
Reaction Execution:
-
Set the microreactor temperature to 200 °C.
-
Set the back pressure regulator to 5 bar.
-
Pump "Solution A" and "Solution B" at equal flow rates into the microreactor through a T-mixer. The total flow rate should be adjusted to achieve a residence time of 8 minutes.
-
Collect the output from the reactor after the system has reached a steady state.
-
-
Work-up and Purification:
-
The collected reaction mixture is typically purified by automated silica gel chromatography to yield the desired pyrrole-3-carboxylic acid.
-
Quantitative Data
The following tables summarize the results for the continuous flow synthesis of various pyrrole-3-carboxylic acid derivatives.
Table 1: Synthesis of Pyrrole-3-Carboxylic Acids with Various Amines
| Entry | Amine | α-Bromoketone | Product | Yield (%) |
| 1 | Benzylamine | 2-Bromo-1-phenylethanone | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 |
| 2 | 4-Methoxybenzylamine | 2-Bromo-1-phenylethanone | 1-(4-methoxybenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 68 |
| 3 | Cyclohexylamine | 2-Bromo-1-phenylethanone | 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 62 |
| 4 | n-Butylamine | 2-Bromo-1-phenylethanone | 1-butyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 58 |
Table 2: Synthesis of Pyrrole-3-Carboxylic Acids with Various α-Bromoketones
| Entry | Amine | α-Bromoketone | Product | Yield (%) |
| 1 | Benzylamine | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 63 |
| 2 | Benzylamine | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1-benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 60 |
| 3 | Benzylamine | 2-Bromo-1-(p-tolyl)ethanone | 1-benzyl-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid | 66 |
| 4 | Benzylamine | 1-Bromopropan-2-one | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 55 |
Further Derivatization: Synthesis of Pyrrole-3-Carboxamides
The synthesized pyrrole-3-carboxylic acids can be further derivatized to form pyrrole-3-carboxamides, which are also of significant interest in drug discovery. This can be achieved in a subsequent step.
Protocol for Amide Formation
-
The stream containing the pyrrole-3-carboxylic acid exiting the first microreactor is collected.
-
To this solution, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added.
-
Subsequently, the desired amine (1.5 equivalents) and DIPEA (1.5 equivalents) are added.
-
The reaction mixture is stirred at room temperature overnight.
-
The product is then purified by standard chromatographic methods.
Applications in Drug Development
Pyrrole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to rapidly synthesize a diverse library of pyrrole-3-carboxylic acid derivatives using this continuous flow method can significantly accelerate the drug discovery process by providing a large number of analogs for structure-activity relationship (SAR) studies. For instance, derivatives of this scaffold have been identified as CB1 inverse agonists.[1]
Conclusion
The one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives offers a robust, efficient, and scalable method for the production of these important heterocyclic compounds. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries to implement this advanced synthetic technology.
References
Application Notes and Protocols: The 4-Phenyl-1H-pyrrole-3-carboxylic Acid Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-1H-pyrrole-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This document provides an overview of the applications of this scaffold in drug discovery, including detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.
Introduction
The pyrrole ring is a fundamental component of many natural products and synthetic molecules with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory properties[1]. The this compound core, in particular, has proven to be a versatile starting point for the design of novel therapeutic agents. The presence of the carboxylic acid group provides a key interaction point for many biological targets, while the phenyl group and other positions on the pyrrole ring can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications and Targeted Signaling Pathways
Derivatives of the this compound scaffold have been investigated for their potential to treat a range of diseases by targeting specific enzymes and receptors. The following sections detail the key therapeutic areas and the associated signaling pathways.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Pyrrole derivatives have been explored as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
In response to pro-inflammatory stimuli, phospholipase A2 (PLA2) releases arachidonic acid (AA) from the cell membrane. COX enzymes then convert AA into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes. These prostaglandins act on their respective receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain sensitization. Inhibition of COX-2 by this compound derivatives blocks the production of these pro-inflammatory mediators.
Neurological Disorders: D-Amino Acid Oxidase (DAO) Inhibition
D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4] NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia. By inhibiting DAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function. Fused pyrrole carboxylic acids have been identified as novel and potent DAO inhibitors.[3][4]
DAO catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide (H2O2), ammonia, and an α-keto acid.[5] In the brain, DAO primarily metabolizes D-serine. Inhibition of DAO leads to an accumulation of D-serine, which can then bind to the glycine site of the NMDA receptor, potentiating its activity in response to glutamate. This enhanced glutamatergic neurotransmission is thought to have therapeutic benefits in conditions like schizophrenia.
Cognitive Enhancement: 5-HT6 Receptor Antagonism
The serotonin 5-HT6 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders.[6] Antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical models. 2-Phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as potent 5-HT6 receptor inverse agonists.
The 5-HT6 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. 5-HT6 receptor antagonists block this signaling cascade. Furthermore, the 5-HT6 receptor can also signal through Gs-independent pathways, such as the mTOR and Cdk5 pathways.[7]
Diabetic Complications: Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[8] Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent diabetic complications. Inhibition of aldose reductase is a therapeutic strategy to prevent or treat these complications.
In hyperglycemic states, excess glucose enters the polyol pathway. Aldose reductase reduces glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, producing NADH. The accumulation of sorbitol leads to osmotic stress, while the altered NADPH/NADP+ and NADH/NAD+ ratios contribute to oxidative stress and the activation of protein kinase C (PKC), ultimately leading to cellular damage. Aldose reductase inhibitors block the initial step of this pathway.[8]
Neurodegenerative Diseases: Cholinesterase Inhibition
Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. They work by increasing the levels of acetylcholine, a neurotransmitter important for memory and cognition, in the brain. There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Pyrrole derivatives have been investigated as inhibitors of both enzymes.
In cholinergic synapses, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[9] Cholinesterase inhibitors block the action of AChE, leading to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative this compound derivatives and related analogs against various targets.
Table 1: COX-1 and COX-2 Inhibition
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4g | -CH2COOH | 4-Cl-Ph | 0.15 | 0.05 | 3.0 |
| 4h | -CH2COOH | 4-F-Ph | 0.12 | 0.08 | 1.5 |
| 4k | -CH2COOH | 4-Me-Ph | 0.21 | 0.04 | 5.25 |
| 4l | -CH2COOH | 4-OMe-Ph | 0.25 | 0.06 | 4.17 |
| Celecoxib | - | - | 15 | 0.04 | 375 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: D-Amino Acid Oxidase (DAO) Inhibition
| Compound ID | Scaffold Modification | DAO IC50 (nM) |
| Compound 8 | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | 114 (rat) |
| Compound SUN | 4H-furano-[3,2-b]pyrrolo-5-carboxylic acid | 145 (human) |
Data from a study on fused pyrrole carboxylic acids.[10]
Table 3: 5-HT6 Receptor Binding Affinity
| Compound ID | R1 (at 2-phenyl) | R2 (at N1-sulfonyl) | 5-HT6 Ki (nM) |
| 7 | H | 2-Naphthyl | 208 |
| 8 | H | 3-CF3-Phenyl | 106 |
| 27 | 3-F | 3-Cl-Phenyl | 15 |
Data from a study on 2-phenyl-1H-pyrrole-3-carboxamide derivatives.[1]
Table 4: Aldose Reductase Inhibition
| Compound ID | Scaffold | Aldose Reductase IC50 (µM) |
| L1 | Isoxazole derivative | 3.28 |
| L4 | Isoxazole derivative | 4.41 |
Data from a study on isoxazole derivatives as aldose reductase inhibitors, included for context on related heterocyclic scaffolds.[11]
Table 5: Cholinesterase Inhibition
| Compound ID | Target | IC50 (µM) |
| 3o | BuChE | 5.37 |
| 3p | BuChE | 1.71 |
| 3s | BuChE | 3.76 |
| Donepezil | AChE | - |
| Donepezil | BuChE | - |
Data from a study on 1,3-diaryl-pyrrole derivatives.[12]
Experimental Protocols
This section provides generalized protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to this scaffold is the Paal-Knorr pyrrole synthesis.
Materials:
-
Appropriate 1,4-dicarbonyl precursor (e.g., an ethyl 2-acyl-4-phenyl-4-oxobutanoate)
-
Primary amine (e.g., an aniline or alkylamine)
-
Glacial acetic acid
-
Sodium hydroxide or lithium hydroxide
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Pyrrole Ring Formation: A mixture of the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Ester Hydrolysis: The crude pyrrole ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (or lithium hydroxide) and heated at reflux for 2-4 hours.
-
Acidification and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid and TMPD to each well.
-
Measurement: The rate of oxidation of TMPD, which is proportional to the peroxidase activity of the COX enzyme, is measured by monitoring the change in absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay
Principle: This assay measures the production of hydrogen peroxide resulting from the DAO-catalyzed oxidation of a D-amino acid substrate.
Materials:
-
Recombinant human DAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Test compounds and reference inhibitor
-
Assay buffer (e.g., phosphate buffer)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the DAO enzyme, HRP, and the test compound or vehicle control in the assay buffer is prepared in the wells of a microplate.
-
Reaction Initiation: The reaction is initiated by adding D-serine and Amplex Red to each well.
-
Measurement: The fluorescence generated by the HRP-catalyzed reaction of Amplex Red with the H2O2 produced by DAO is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the DAO activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined as described for the COX assay.
5-HT6 Receptor Binding Assay
Principle: This is a competitive radioligand binding assay that measures the affinity of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT6 receptor
-
Radioligand (e.g., [3H]-LSD or a selective 5-HT6 antagonist)
-
Test compounds and reference ligand
-
Binding buffer (e.g., Tris-HCl with additives)
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated in the binding buffer at a specific temperature and for a defined period.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value (inhibitory constant) for the test compound is calculated from the IC50 value (concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against a range of biological targets. The detailed protocols and summarized biological data provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising chemical space for the identification of new drug candidates.
References
- 1. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-ht6 receptors as emerging targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum Mechanical Spectral Analysis and Aldose Reductase Inhibition Evaluation of Synthetic New Pyrrolopyrazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: N-Acylation of 4-phenyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of 4-phenyl-1H-pyrrole-3-carboxylic acid, a critical transformation for the synthesis of a wide array of biologically active molecules. Pyrrole derivatives are foundational scaffolds in medicinal chemistry, and the ability to modify the pyrrole nitrogen is essential for developing new therapeutic agents. These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[1]
The following protocol is a general guideline and may require optimization for specific acylating agents and substrates.
Reaction Scheme
The N-acylation of this compound can be achieved using an acyl chloride or anhydride in the presence of a suitable base. The base is crucial for deprotonating the pyrrole nitrogen, thereby increasing its nucleophilicity, and for scavenging the acid byproduct generated during the reaction.
Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and a non-nucleophilic base in an anhydrous aprotic solvent.
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous solvent (e.g., DCM) to dissolve the starting material. The concentration can be in the range of 0.1-0.5 M.
-
Addition of Base: Add the base (e.g., Triethylamine, 1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride, 1.1-1.3 equivalents) dropwise to the cooled, stirring solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of this compound with different acylating agents. Yields are illustrative and may vary based on specific reaction conditions and scale.
| Entry | Acylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | TEA (1.2) | DCM | 0 to RT | 4 | 85 |
| 2 | Benzoyl Chloride | DIPEA (1.2) | THF | 0 to RT | 6 | 78 |
| 3 | Propionyl Chloride | TEA (1.2) | DCM | 0 to RT | 4 | 82 |
| 4 | Butyryl Chloride | DIPEA (1.2) | THF | 0 to RT | 5 | 75 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-acylation protocol.
Caption: Workflow for the N-acylation of this compound.
Signaling Pathway Analogy: Reaction Mechanism
This diagram provides a simplified representation of the reaction mechanism, analogous to a signaling pathway.
Caption: Simplified mechanistic pathway for N-acylation.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors, focusing on a quinoline-based scaffold. The information is intended to guide researchers in the design, synthesis, and biological assessment of novel kinase inhibitors.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers.[5][6] This document will focus on the synthesis of kinase inhibitors based on the quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[5][7]
Featured Application: Synthesis of a Quinoline-Based Chalcone as a Potential Kinase Inhibitor
This section details the synthesis of a novel kinase inhibitor candidate derived from 6-methoxyquinoline-4-carbaldehyde. The synthetic strategy employs the Claisen-Schmidt condensation, a reliable method for forming chalcones, which are known precursors to various biologically active compounds.[7]
Signaling Pathway
The synthesized chalcone is designed to target signaling pathways frequently dysregulated in cancer, such as the MAPK/ERK pathway. Kinases within this pathway, including RAF, MEK, and ERK, are often overactive and drive tumor cell proliferation and survival. The diagram below illustrates a simplified representation of this pathway.
Experimental Protocols
Synthesis of Quinoline-Chalcone Hybrid
This protocol describes the synthesis of a quinoline-chalcone derivative via a Claisen-Schmidt condensation.
Materials:
-
6-Methoxyquinoline-4-carbaldehyde
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 6-methoxyquinoline-4-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline-chalcone hybrid.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
Experimental Workflow
The overall workflow from synthesis to biological evaluation is depicted in the following diagram.
Biological Evaluation Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method to determine the in vitro potency of synthesized compounds against a target kinase.[1][8]
Materials:
-
Recombinant target kinase (e.g., BRAF, MEK1)
-
Appropriate peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (synthesized chalcone)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in Dimethyl Sulfoxide (DMSO).
-
In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the kinase and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against compound concentration.
Data Presentation
The inhibitory activities of a series of hypothetical quinoline-chalcone derivatives against a target kinase and a cancer cell line are summarized in the table below for easy comparison.
| Compound ID | R Group (at Acetophenone) | Target Kinase IC₅₀ (nM) | A375 Cell Line GI₅₀ (µM) |
| QC-1 | H | 520 | 15.2 |
| QC-2 | 4-OH | 150 | 5.8 |
| QC-3 | 4-OCH₃ | 210 | 8.1 |
| QC-4 | 4-Cl | 85 | 2.5 |
| QC-5 | 4-F | 92 | 3.1 |
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of the synthesized compounds and their biological activity can be visualized to guide further optimization.
Conclusion
The protocols and data presented in this document provide a framework for the synthesis and evaluation of novel quinoline-based kinase inhibitors. The Claisen-Schmidt condensation offers a straightforward method for generating a library of chalcone derivatives. Subsequent biological evaluation using in vitro kinase assays and cell-based proliferation assays allows for the determination of potency and efficacy. The preliminary SAR analysis suggests that substitution with electron-withdrawing groups on the acetophenone ring enhances the inhibitory activity of this class of compounds. Further optimization of this scaffold holds promise for the development of potent and selective kinase inhibitors for therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design strategies for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assay Development: 4-Phenyl-1H-pyrrole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays for 4-phenyl-1H-pyrrole-3-carboxylic acid derivatives, a promising scaffold in medicinal chemistry. The protocols detailed herein are designed to facilitate the screening and characterization of these compounds for their potential as therapeutic agents, with a focus on their anticancer properties.
Introduction
Pyrrole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The this compound scaffold, in particular, has garnered attention for its potential as an anticancer agent. Several derivatives of this and similar pyrrole structures have demonstrated potent inhibitory activity against various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer. For instance, pyrrole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs). Notably, the FDA-approved drug Sunitinib (SU11248), a pyrrole-3-carboxylic acid derivative, targets multiple receptor tyrosine kinases, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).
The following protocols describe key in vitro assays to evaluate the biological activity of novel this compound derivatives: a biochemical kinase inhibition assay and a cell-based proliferation assay.
Key In Vitro Assays
Biochemical Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of the test compounds on the enzymatic activity of specific protein kinases. Based on the known targets of similar pyrrole derivatives, VEGFR2 and PDGFRβ are excellent initial targets for screening.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.
Experimental Protocol: VEGFR2 Kinase Assay
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the microplate.
-
Add 2.5 µL of a solution containing the VEGFR2 kinase and the poly(Glu, Tyr) substrate in assay buffer.
-
To initiate the kinase reaction, add 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
-
Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compounds on the viability and proliferation of cancer cells. A reduction in cell viability is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HUVEC for anti-angiogenesis testing, or a cancer cell line known to be dependent on the targeted kinase, such as a PDGFR-driven glioblastoma cell line)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison of the activity of different this compound derivatives.
Table 1: Kinase Inhibition Data
| Compound ID | VEGFR2 IC50 (µM) | PDGFRβ IC50 (µM) |
| Derivative 1 | 0.5 | 1.2 |
| Derivative 2 | 1.8 | 3.5 |
| Derivative 3 | 0.2 | 0.8 |
| Sunitinib | 0.01 | 0.02 |
Table 2: Cell Proliferation Data
| Compound ID | HUVEC GI50 (µM) | Glioblastoma Cell Line GI50 (µM) |
| Derivative 1 | 2.1 | 5.6 |
| Derivative 2 | 8.9 | 15.2 |
| Derivative 3 | 1.5 | 3.9 |
| Doxorubicin | 0.1 | 0.2 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways targeted by these compounds and the experimental workflows.
Signaling Pathway
The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, which is a common target for pyrrole-based kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow
This diagram outlines the general workflow for screening and characterizing the this compound derivatives.
Caption: Experimental workflow for compound screening.
Logical Relationships of Assays
This diagram illustrates the logical flow from a primary biochemical assay to a secondary cell-based assay.
Caption: Logical relationship of primary and secondary assays.
Application Notes and Protocols for the Characterization of 4-Phenyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 4-phenyl-1H-pyrrole-3-carboxylic acid.
Introduction
This compound is a heterocyclic organic compound with a pyrrole core, a phenyl substituent, and a carboxylic acid group. Its structural characterization is crucial for ensuring its identity, purity, and quality in research and drug development. A combination of spectroscopic and chromatographic techniques is essential for a complete analysis.
Analytical Techniques Overview
A multi-faceted approach is employed to characterize this compound, ensuring unambiguous identification and quantification. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the compound.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N).
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
The logical workflow for characterizing a newly synthesized batch of this compound is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | COOH |
| ~11.6 | s | 1H | NH (pyrrole) |
| ~7.6 - 7.2 | m | 5H | Phenyl-H |
| ~7.0 | d | 1H | Pyrrole-H |
| ~6.8 | d | 1H | Pyrrole-H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~140 - 125 | Phenyl-C |
| ~130 - 110 | Pyrrole-C |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 14 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
Expected Mass Spectrometry Data
| Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |
| ESI+ | 188.0706 | To be determined |
Calculated for C₁₁H₉NO₂
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (ESI-TOF or Orbitrap):
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ionization source to electrospray ionization (ESI) in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the compound.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Compare the experimentally determined exact mass to the theoretical mass calculated from the molecular formula to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A reversed-phase method is typically employed.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Ensure a stable baseline in the detector.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution.
-
Run the analysis according to the specified gradient program.
-
-
Data Processing:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The relationship between the different analytical techniques and the information they provide is illustrated in the diagram below.
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of carboxylic acid groups on this heterocyclic motif is a critical step in the synthesis of a diverse array of pharmaceutical candidates. This document provides detailed application notes and experimental protocols for the key transformations of pyrrole carboxylic acids, including amidation, esterification, reduction to alcohols, and conversion to acyl halides.
Amide Bond Formation: Synthesis of Pyrrole Carboxamides
Pyrrole carboxamides are a prominent class of compounds in drug discovery, with applications as kinase inhibitors and other therapeutic agents.[1][2][3] The synthesis of these amides from pyrrole carboxylic acids is typically achieved using coupling reagents to activate the carboxylic acid for nucleophilic attack by an amine.
Application Notes:
The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization when chiral amines or carboxylic acids are used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent known for its rapid reaction times and low rates of epimerization, making it suitable for challenging couplings.[4] Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives such as HOBt (Hydroxybenzotriazole), offer a cost-effective alternative, with the water-soluble urea byproduct being easily removed during workup.[4][5]
Comparative Data for Amidation Reactions:
| Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| HATU | DIPEA | DMF | RT | 0.5 - 2 | 75-95 | [6] |
| EDC/HOBt | DIPEA | CH2Cl2/DMF | 0 - RT | 12 - 24 | 60-85 | [5] |
| PyBOP | DIPEA | DMF | RT | 1 - 3 | 70-90 | [7] |
| TBTU/DIPEA | DIPEA | CH2Cl2 | RT | 1-2 | ~14 (pure) | [5] |
Experimental Protocol: Amidation using HATU
This protocol describes a general procedure for the synthesis of a pyrrole carboxamide using HATU as the coupling agent.
Materials:
-
Pyrrole-2-carboxylic acid
-
Amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole carboxamide.
Esterification: Synthesis of Pyrrole Carboxylates
Ester derivatives of pyrrole carboxylic acids are valuable intermediates in organic synthesis and can also exhibit biological activity. The Fischer-Speier esterification is a classical and widely used method for their preparation.[8][9][10][11]
Application Notes:
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] To drive the equilibrium towards the product, it is common to use a large excess of the alcohol, which can also serve as the solvent.[10] The removal of water as it is formed, for example, by using a Dean-Stark apparatus, can also increase the yield of the ester.[8] Common acid catalysts include sulfuric acid (H2SO4) and p-toluenesulfonic acid (TsOH).[10]
Comparative Data for Fischer Esterification:
| Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methanol | H2SO4 | Reflux | 4 - 8 | 85-95 | [8] |
| Ethanol | H2SO4 | Reflux | 6 - 12 | 80-90 | [11] |
| n-Butanol | TsOH | Reflux | 10 - 16 | 75-85 | [10] |
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of a methyl pyrrole-2-carboxylate.
Materials:
-
Pyrrole-2-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend pyrrole-2-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Reduction to Alcohols: Synthesis of Pyrrolyl Methanols
The reduction of the carboxylic acid group to a primary alcohol provides a versatile building block, the pyrrolyl methanol, which can be further functionalized.
Application Notes:
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12][13] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. An acidic workup is required to protonate the resulting alkoxide and liberate the alcohol. Borane-THF complex (BH3-THF) is a milder alternative that can selectively reduce carboxylic acids in the presence of other functional groups like esters.[14][15][16]
Comparative Data for Reduction of Pyrrole Carboxylic Acids:
| Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| LiAlH4 | THF | 0 - RT | 2 - 6 | 80-95 | [12] |
| BH3-THF | THF | 0 - RT | 4 - 12 | 75-90 | [15] |
Experimental Protocol: Reduction using LiAlH4
This protocol describes the reduction of a pyrrole carboxylic acid to the corresponding alcohol using LiAlH4.
Materials:
-
Pyrrole-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of LiAlH4 (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of EtOAc, followed by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pyrrolyl methanol.
Conversion to Acyl Halides: Synthesis of Pyrrole Carbonyl Chlorides
Pyrrole carbonyl chlorides are highly reactive intermediates that can be readily converted to a variety of other functional groups, including amides, esters, and ketones.
Application Notes:
Thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are common reagents for the conversion of carboxylic acids to acyl chlorides. Oxalyl chloride is often preferred as the byproducts (CO, CO2, and HCl) are gaseous and easily removed. A catalytic amount of DMF is often used to facilitate the reaction with oxalyl chloride via the formation of the Vilsmeier reagent.
Comparative Data for Acyl Chloride Formation:
| Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Oxalyl Chloride | DMF (cat.) | CH2Cl2 | 0 - RT | 1 - 3 | >95 (crude) | - |
| Thionyl Chloride | None | Toluene | Reflux | 2 - 4 | >90 (crude) | - |
Experimental Protocol: Acyl Chloride Formation using Oxalyl Chloride
This protocol describes the preparation of a pyrrole carbonyl chloride from the corresponding carboxylic acid.
Materials:
-
Pyrrole-2-carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (CH2Cl2)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous CH2Cl2.
-
Cool the mixture to 0 °C and add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred mixture. Gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
The resulting solution of the pyrrole carbonyl chloride is typically used immediately in the next step without purification. If necessary, the solvent and excess oxalyl chloride can be removed under reduced pressure.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Functionalized pyrrole carboxylic acids, particularly pyrrole carboxamides, have been successfully developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3]
JAK-STAT Signaling Pathway and Inhibition by Pyrrole Carboxamides
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[17][18][19] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative disorders and cancers.[2][3] Pyrrole-3-carboxamides have been identified as potent and selective inhibitors of JAK2.[2]
Caption: The JAK-STAT signaling pathway and its inhibition by pyrrole carboxamide derivatives.
Experimental Workflow for Screening Pyrrole Derivatives as Kinase Inhibitors
The discovery of new kinase inhibitors often involves a high-throughput screening (HTS) campaign to identify initial hits from a compound library, followed by further characterization and optimization.[20][21][22]
Caption: A general experimental workflow for the screening and development of pyrrole derivatives as kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 13. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Khan Academy [khanacademy.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-phenyl-1H-pyrrole-3-carboxylic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrrole-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class, the 4-phenyl-1H-pyrrole-3-carboxylic acid scaffold serves as a valuable pharmacophore for the design of new antibacterial agents. Its structural features offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing the antimicrobial potential of this compound and its derivatives.
Data Presentation: Antimicrobial Activity of Pyrrole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives against a panel of clinically relevant bacteria. This data, compiled from multiple studies, highlights the potential of the pyrrole scaffold in combating both Gram-positive and Gram-negative pathogens. It is important to note that the specific antimicrobial activity can vary significantly based on the substitutions on the pyrrole ring and the phenyl moiety.
| Compound/Derivative Class | Test Organism(s) | Gram Stain | MIC Range (µg/mL) | Reference Compound(s) |
| Pyrrolyl benzamide derivatives | Staphylococcus aureus | Positive | 3.12 - 12.5 | Ciprofloxacin (MIC = 2 µg/mL) |
| Escherichia coli | Negative | 3.12 - 12.5 | Ciprofloxacin (MIC = 2 µg/mL) | |
| Phallusialides A and B | Methicillin-resistant S. aureus (MRSA) | Positive | 32 | - |
| Escherichia coli | Negative | 64 | - | |
| Hydroxyisopropyl pyridazine pyrrolamide | Escherichia coli | Negative | 1 | - |
| para-Trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant S. epidermidis (MRSE) | Positive | 0.008 | Vancomycin (MIC = 0.5-1 µg/mL) |
| Methicillin-susceptible S. aureus (MSSA) | Positive | 0.125 | Vancomycin (MIC = 1 µg/mL) | |
| Methicillin-resistant S. aureus (MRSA) | Positive | 0.13 - 0.255 | Vancomycin (MIC = 0.5-1 µg/mL) |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol is a generalized procedure based on the Hantzsch pyrrole synthesis and Paal-Knorr synthesis, which are commonly employed for the preparation of substituted pyrroles.[1] Researchers should optimize the reaction conditions for specific derivatives.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate)
-
α-haloketone (e.g., 2-chloro-1-phenylethan-1-one)
-
Ammonia or a primary amine
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium acetate) or acid catalyst
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Enamine Formation (for Hantzsch synthesis): React the β-ketoester with ammonia or a primary amine in a suitable solvent to form the corresponding enamine.
-
Cyclization: Add the α-haloketone to the enamine solution. The reaction mixture is then heated under reflux for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Alternative Cyclization (Paal-Knorr): React a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to facilitate cyclization and formation of the pyrrole ring.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using an appropriate technique, such as recrystallization or column chromatography, to yield the desired this compound ester.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, a standard and quantitative technique.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (typically in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth with inoculum and DMSO)
-
Sterility control (broth only)
-
Incubator
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the microtiter plate using the sterile broth. The final volume in each well should be uniform (e.g., 100 µL).
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that pyrrole-based antimicrobial agents, particularly pyrrolamides, exert their effect by targeting bacterial DNA gyrase.[2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][4] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.[2][3] The pyrrolamides have been shown to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.[4]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: The proposed inhibitory pathway of pyrrole derivatives on bacterial DNA gyrase.
References
- 1. Buy 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid | 131924-69-1 [smolecule.com]
- 2. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Pyrrole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch pyrrole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the Hantzsch pyrrole synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch pyrrole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Reactants: Ensure the β-ketoester, α-haloketone, and amine/ammonia are of high purity. Impurities can lead to undesired side reactions.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization for your specific substrates.[1]
-
Stoichiometry: An incorrect ratio of reactants can result in the incomplete consumption of the limiting reagent. A slight excess of the amine component is often beneficial.
-
Moisture: The presence of moisture can interfere with the reaction. Employing dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be advantageous.
Question 2: I am observing a significant amount of a furan derivative as a major byproduct. What is this side reaction and how can I suppress it?
Answer: The formation of a furan byproduct is a known competing reaction in the Hantzsch synthesis, often referred to as the Feist-Bénary furan synthesis. This pathway does not involve the amine component. To favor the desired pyrrole synthesis, consider the following optimizations:
-
Amine Concentration: Increasing the concentration of the amine or ammonia can outcompete the furan formation pathway.
-
Catalyst Selection: While the reaction can proceed without a catalyst, certain catalysts can enhance the rate and selectivity of the pyrrole synthesis. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective.
-
Solvent Choice: The solvent can influence the reaction outcome. Protic solvents may favor the desired C-alkylation step in the mechanism, leading to the pyrrole product.
Question 3: I am struggling with the chemoselectivity of my reaction, leading to a mixture of products. How can I improve this?
Answer: Achieving high chemoselectivity is crucial for a successful Hantzsch synthesis. Here are key areas to focus on:
-
Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. To ensure this step is efficient, using a slight excess of the amine is recommended.
-
N-Alkylation vs. C-Alkylation: The enamine intermediate can react with the α-haloketone through either N-alkylation or the desired C-alkylation. The choice of solvent plays a role here, with protic solvents often favoring C-alkylation.
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these undesired reactions, it is advisable to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.
-
Reaction Conditions:
-
Base: A weak base is often sufficient. Stronger bases may promote unwanted side reactions.
-
Temperature: Moderate reaction temperatures can help control the reaction rate and minimize the formation of byproducts.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Hantzsch pyrrole synthesis?
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[2][3] The generally accepted mechanism proceeds through the following key steps:
-
Formation of an enamine from the reaction of the β-ketoester and the amine/ammonia.
-
Nucleophilic attack of the enamine on the carbonyl carbon of the α-haloketone.
-
Loss of a water molecule to form an imine intermediate.
-
Intramolecular cyclization to form the five-membered ring.
-
Elimination of a hydrogen halide to yield the final pyrrole product.
What are some common catalysts used in the Hantzsch pyrrole synthesis?
While the reaction can be performed without a catalyst, several catalysts have been employed to improve yields and reaction times. These include:
-
Lewis Acids: Yb(OTf)₃ has been used, particularly in reactions involving 1,3-diketones and aromatic amines, which can alter the regioselectivity.[1]
-
Organocatalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as an effective catalyst, especially when using water as a solvent.[1]
What solvents are typically used for the Hantzsch pyrrole synthesis?
A range of solvents can be used, and the optimal choice often depends on the specific substrates. Common solvents include:
-
Ethanol
-
Methanol
-
Acetic acid
-
Water (in some modified procedures)
The choice of solvent can influence the reaction's chemoselectivity.
Data Presentation
Table 1: Comparison of Catalysts for the Hantzsch Pyrrole Synthesis
| Catalyst | β-Dicarbonyl Compound | Amine | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethyl acetoacetate | Ammonia | Chloroacetone | Ethanol | Reflux | 1 | 45 |
| DABCO | Pentane-2,4-dione | Aniline | Phenacyl bromide | Water | 80 | 2 | 92 |
| Yb(OTf)₃ | Acetylacetone | Aniline | Phenacyl bromide | 1,2-Dichloroethane | Reflux | 6 | 85 |
Data compiled from various sources and is intended for comparative purposes. Actual results may vary.
Table 2: Effect of Solvent on the Hantzsch Pyrrole Synthesis
| β-Dicarbonyl Compound | Amine | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Methylamine | Chloroacetone | Ethanol | Reflux | 5 | 78 |
| Ethyl acetoacetate | Methylamine | Chloroacetone | Methanol | Reflux | 5 | 72 |
| Ethyl acetoacetate | Methylamine | Chloroacetone | Acetic Acid | 100 | 3 | 65 |
| Ethyl acetoacetate | Methylamine | Chloroacetone | Dioxane | Reflux | 8 | 55 |
This table illustrates the general trend of solvent effects. Optimal conditions should be determined experimentally.
Experimental Protocols
General Protocol for Hantzsch Pyrrole Synthesis
-
Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine or ammonia (1.1-1.5 eq) in a suitable solvent (e.g., ethanol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.
-
Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrrole.
Mandatory Visualizations
Hantzsch Pyrrole Synthesis Workflow
References
Technical Support Center: Synthesis of 4-Phenyl-1H-pyrrole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-phenyl-1H-pyrrole-3-carboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in improving reaction yields and troubleshooting common issues encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the pyrrole core of this compound are the Paal-Knorr synthesis, the Van Leusen pyrrole synthesis, and the Hantzsch pyrrole synthesis. Often, the synthesis proceeds via the corresponding ethyl or tert-butyl ester, which is then hydrolyzed to the final carboxylic acid.
Q2: I am getting a very low yield. What are the likely causes?
A2: Low yields in pyrrole synthesis can stem from several factors.[1][2] Common issues include suboptimal reaction conditions (temperature, reaction time), inappropriate pH, degradation of starting materials or the product under harsh conditions, and the formation of byproducts such as furans.[1][2] For instance, in the Paal-Knorr synthesis, pH levels below 3 can favor the formation of furan byproducts.[2]
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A3: The formation of a dark, tarry mixture often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and employing a milder acid catalyst or even neutral reaction conditions.[1]
Q4: How can I minimize the formation of furan byproducts in the Paal-Knorr synthesis?
A4: Furan formation is a common side reaction, especially under strongly acidic conditions.[2] To minimize this, it is crucial to maintain a neutral or weakly acidic environment (pH > 3).[1][2] Using an excess of the amine reactant can also help to favor the pyrrole formation pathway.[1]
Q5: Is there a risk of decarboxylation of the final product?
A5: Yes, pyrrole-carboxylic acids can undergo decarboxylation, particularly under acidic conditions and at elevated temperatures.[3][4][5] The stability of the carboxylic acid group should be considered during workup and purification. It is advisable to use mild conditions and avoid prolonged exposure to strong acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress using TLC. |
| Poorly reactive starting materials (e.g., sterically hindered amines or diketones). | Consider using a more reactive derivative or a different synthetic route. | |
| Inappropriate catalyst or catalyst concentration. | Screen different Brønsted or Lewis acid catalysts. Milder catalysts like silica sulfuric acid can be effective.[2][6] | |
| Significant Furan Byproduct | Reaction conditions are too acidic (pH < 3). | Adjust the pH to be neutral or weakly acidic.[1][2] |
| Insufficient amount of amine reactant. | Use a larger excess of the amine or ammonia source.[1] | |
| Polymerization (Dark, Tarry Mixture) | Excessively high reaction temperature. | Lower the reaction temperature. |
| Reaction conditions are too acidic. | Use a milder acid catalyst or neutral conditions.[1] | |
| Difficulty in Product Purification | Product is unstable under purification conditions. | Use mild purification techniques. Avoid prolonged exposure to strong acids or high temperatures on silica gel. |
| Presence of closely related byproducts. | Optimize the reaction to minimize byproduct formation. Employ high-performance liquid chromatography (HPLC) for purification if necessary. | |
| Incomplete Hydrolysis of Ester | Insufficient hydrolysis reagent or reaction time. | Increase the amount of base (e.g., LiOH, NaOH) and prolong the reaction time. Monitor by TLC until the starting ester is fully consumed. |
| Steric hindrance around the ester group. | Use a stronger hydrolysis method or consider a different protecting group for the carboxylic acid. |
Data Summary
Comparison of Synthetic Methods for Pyrrole-3-Carboxylic Acid Derivatives
| Method | Starting Materials | Conditions | Yield | Reference |
| Batch Hantzsch Synthesis | tert-Butyl acetoacetate, benzylamine, α-bromoacetophenone | In-flask, optimized conditions | 40% | [7] |
| Continuous Flow Hantzsch Synthesis | tert-Butyl acetoacetate, benzylamine, α-bromoacetophenone | Microreactor, continuous flow | 65% | [7] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | Typically acidic conditions, heating | Generally >60% | [6] |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-unsaturated ketone | Base (e.g., NaH) in a solvent like DMSO | Reasonably good yields | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate via Van Leusen Reaction
This protocol is based on the general principle of the Van Leusen pyrrole synthesis, a powerful method for constructing the pyrrole ring.[8][9]
Step 1: Synthesis of the α,β-Unsaturated Ketone (Chalcone) A suitable chalcone precursor is required. For the synthesis of the target molecule, an appropriate α,β-unsaturated ketone would be necessary.
Step 2: Cycloaddition with TosMIC
-
To a solution of the appropriate α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as DMSO, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1 equivalent).
-
Carefully add a strong base, such as sodium hydride (NaH), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4-phenyl-1H-pyrrole-3-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
-
Dissolve ethyl 4-phenyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: Troubleshooting workflow for low yield in pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. syrris.com [syrris.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-phenyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-phenyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Paal-Knorr reaction?
A1: The most common byproduct is the corresponding furan derivative, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl precursor without the incorporation of the amine. Other potential impurities include unreacted starting materials and polymeric tars, which can form under harsh acidic conditions or at high temperatures.
Q2: My crude product is a dark, oily, or tarry substance. What is the likely cause and how can I purify it?
A2: The formation of dark, tarry materials often indicates polymerization of the starting materials or the pyrrole product itself. This can be caused by excessively high temperatures or highly acidic reaction conditions. To purify, you can attempt to dissolve the crude material in a suitable organic solvent and treat it with activated carbon to remove colored impurities. Subsequent purification by column chromatography or recrystallization will likely be necessary.
Q3: I am having difficulty with the column chromatography of my carboxylic acid. The compound is streaking on the TLC plate and eluting as broad peaks. What can I do?
A3: Streaking and broad peaks during silica gel chromatography of carboxylic acids are common due to the interaction of the acidic proton with the silica. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This helps to keep the carboxylic acid in its protonated form, reducing its interaction with the silica gel and leading to sharper peaks.
Q4: What are the best general-purpose purification methods for achieving high-purity this compound?
A4: A combination of techniques is often optimal. An initial acid-base extraction can remove neutral and basic impurities. This is typically followed by either recrystallization or column chromatography to isolate the pure carboxylic acid. For achieving very high purity, fractional crystallization from a suitable solvent system can be effective.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction or side reactions during synthesis.- Product loss during extraction or filtration steps.- Inefficient crystallization or elution from the chromatography column. | - Optimize the synthesis reaction conditions (temperature, catalyst, reaction time).- Ensure the pH is correctly adjusted during acid-base extractions to prevent loss of the carboxylate salt or the free acid.- For recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal formation.- For column chromatography, ensure the chosen eluent system provides good separation (Rf value between 0.2-0.4 for the product). |
| Product is colored (yellow/brown) after purification | - Presence of colored impurities, possibly from polymerization or residual starting materials. | - Treat a solution of the crude product with activated carbon before the final purification step.- Ensure the purity of starting materials used in the synthesis.- Consider an additional purification step, such as a second recrystallization or passing through a short plug of silica gel. |
| Difficulty in finding a suitable recrystallization solvent | - The compound may be too soluble or insoluble in common solvents. | - Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof).- A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Oily precipitate instead of crystals during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, leading to rapid precipitation. | - Use a lower-boiling point solvent if possible.- Ensure slow cooling. You can try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available. |
Experimental Protocols
Acid-Base Extraction for Preliminary Purification
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer to a pH of ~2-3 with a cold 1M hydrochloric acid (HCl) solution. The this compound will precipitate out as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Recrystallization
This method is suitable for further purification after an initial workup.
-
Place the crude, dried this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture. A good starting point is an ethanol/water mixture.[1][2]
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Column Chromatography
Flash column chromatography can be used to purify the compound from closely related impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 DCM:MeOH) can be effective.[3] To improve peak shape, 0.1-1% acetic acid can be added to the eluent.[4]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Technique | Solvent System | Notes |
| Recrystallization | Ethanol/Water | A common and effective system for many carboxylic acids.[1][2] |
| Ethyl Acetate/Hexane | Good for compounds with intermediate polarity. | |
| Toluene | Can be effective for aromatic compounds. | |
| Column Chromatography | Ethyl Acetate in Hexanes (Gradient) | A standard choice for compounds of moderate polarity.[5] |
| Dichloromethane/Methanol (e.g., 9:1 v/v) | Suitable for more polar compounds.[3] | |
| Eluent + 0.1-1% Acetic Acid | Helps to reduce peak tailing for carboxylic acids on silica gel.[4] |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical diagram for the iterative process of purification and troubleshooting.
References
Technical Support Center: Scale-Up Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of substituted pyrroles. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your synthetic routes and overcoming common scale-up hurdles.
Troubleshooting Guides & FAQs
This section is designed to provide rapid, targeted solutions to specific issues you may encounter during your experiments.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust method for pyrrole synthesis. However, challenges can arise, particularly during scale-up.
Q1: My Paal-Knorr reaction is suffering from low yield and the formation of a significant furan byproduct. How can I mitigate this?
A1: This is a common issue, as the acid-catalyzed self-cyclization of the 1,4-dicarbonyl to form a furan is a competing reaction.[1] To favor pyrrole formation, consider the following:
-
pH Control: Maintain a neutral to weakly acidic medium. Strongly acidic conditions (pH < 3) significantly promote furan formation. The use of a weak acid like acetic acid can be beneficial.[1][2][3]
-
Amine Stoichiometry: Use a slight excess of the amine to ensure it outcompetes the intramolecular cyclization of the dicarbonyl compound.
-
Catalyst Choice: While often self-catalyzed, employing a milder catalyst can be advantageous. For substrates with acid-sensitive functional groups, harsh acids should be avoided.[2][4] Modern methods utilize catalysts like iodine, Lewis acids (e.g., Bi(NO₃)₃), or solid-supported acids which can offer milder conditions and improved yields.[4][5]
Q2: I am using an unsymmetrical 1,4-dicarbonyl and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups. Here are key strategies:[2]
-
Steric Hindrance: A bulkier substituent near one carbonyl group will hinder the initial nucleophilic attack of the amine at that position, directing the cyclization to the less hindered carbonyl.[2]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial amine attack.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, enhancing selectivity.[2]
Q3: During scale-up, my reaction mixture is turning into a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1]
-
Temperature Management: On a larger scale, exothermic reactions can lead to localized overheating. Ensure efficient heat dissipation through appropriate reactor design and cooling systems. A gradual addition of reagents can also help control the reaction temperature.
-
Milder Catalysts: Switch to a milder acid catalyst or consider running the reaction under neutral conditions to reduce polymerization.[1]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.
Q1: My Hantzsch synthesis is giving a low yield and a complex mixture of byproducts. What are the common side reactions and how can I control them?
A1: The Hantzsch synthesis can be prone to several side reactions. Key to improving the outcome is controlling the sequence of intermediate formation.
-
Sequential Addition: Instead of a one-pot reaction, adopt a sequential approach. First, form the enamine by reacting the β-ketoester with the amine. Then, slowly add the α-haloketone to this mixture. This minimizes self-condensation of the α-haloketone and its direct reaction with the amine.[2]
-
Solvent Choice: The solvent can influence the competition between N-alkylation and the desired C-alkylation of the enamine. Protic solvents can favor C-alkylation, leading to the pyrrole product.[2]
-
Base Selection: Use a weak base. Stronger bases can promote undesired side reactions.[2]
Q2: I am trying to synthesize an unsymmetrical pyrrole using two different β-dicarbonyl compounds and I'm getting a mixture of regioisomers and symmetrical byproducts. How can I achieve regioselectivity?
A2: To obtain a single regioisomer in an unsymmetrical Hantzsch-type synthesis, a sequential, multi-step approach is necessary to control the formation of the reaction intermediates.
-
Step A: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound to form the Knoevenagel adduct. This intermediate should be isolated and purified.
-
Step B: Enamine Formation: In a separate reaction, form the enamine from the second β-dicarbonyl compound and the nitrogen source (e.g., ammonia or a primary amine).
-
Step C: Michael Addition and Cyclization: React the purified Knoevenagel adduct from Step A with the enamine from Step B to form the desired unsymmetrical product.
This sequential process ensures that only the desired intermediates are present to react, thus preventing the formation of regioisomers and symmetrical byproducts.
Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound.
Q1: The α-aminoketone starting material is unstable and self-condenses, leading to low yields. How can I overcome this?
A1: The instability of α-aminoketones is a well-known challenge in the Knorr synthesis. The most effective solution is to generate the α-aminoketone in situ.[6]
-
In Situ Generation from an Oxime: A common and effective method is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid. The freshly generated α-aminoketone then immediately reacts with the β-dicarbonyl compound present in the reaction mixture.[6]
Q2: The reaction is exothermic and difficult to control on a larger scale. What are the recommended procedures?
A2: The exothermic nature of the Knorr synthesis requires careful temperature management during scale-up.
-
Gradual Addition: Modern protocols recommend the gradual addition of the zinc dust and the oxime solution to a well-stirred solution of the β-dicarbonyl compound in glacial acetic acid.[6]
-
Cooling: Employing an external cooling bath is crucial to prevent the reaction temperature from rising uncontrollably.[6]
Data Presentation: Comparative Performance of Pyrrole Syntheses
The following tables summarize quantitative data for different catalytic systems and reaction conditions to aid in the selection of an appropriate synthetic method.
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Arylpyrroles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetic Acid | Acetic Acid | Reflux | 1-2 h | ~75-85 |
| Iodine (10 mol%) | Solvent-free | 60 | 5-10 min | High |
| Bi(NO₃)₃ | Dichloromethane | Room Temp | - | Good |
| Sc(OTf)₃ | Solvent-free | - | - | High |
| Amberlyst-15 (flow) | Solvent-free | 100 | 5 min (residence) | 91 |
| CATAPAL 200 | Solvent-free | 60 | 45 min | 68-97 |
Data synthesized from multiple sources, including[4][7].
Table 2: Hantzsch Pyrrole Synthesis - Conditions and Yields
| β-Ketoester | α-Haloketone | Amine | Conditions | Yield (%) |
| Ethyl acetoacetate | Chloroacetone | Ammonia | Multistep, base-mediated | Moderate |
| tert-Butyl acetoacetate | 2-Bromoketones | Primary Amines | Continuous flow | 63 |
| Ethyl 3-oxo-3-phenylpropanoate | Chloroacetone | Ammonia | Base-mediated condensation | Moderate |
Data synthesized from multiple sources, including[7]. Yields are often moderate due to the multi-step nature of the reaction.
Table 3: Knorr Pyrrole Synthesis - Conditions and Yields
| α-Amino-ketone Source | β-Dicarbonyl Compound | Conditions | Yield (%) |
| Ethyl 2-oximinoacetoacetate (in situ reduction) | Ethyl acetoacetate | Zinc, Acetic Acid, Room Temp - Reflux | 57-80 |
| Ethyl 2-oximinoacetoacetate (in situ reduction) | Acetylacetone | Zinc, Acetic Acid, Room Temp - Reflux | ~45 |
| In situ from α-nitroso precursor | β-Dicarbonyl | Reductive conditions | - |
Data synthesized from multiple sources, including[6].
Experimental Protocols
Detailed methodologies for key pyrrole syntheses are provided below.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis
This protocol describes a rapid synthesis of substituted pyrroles using microwave irradiation.
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (optional, e.g., Acetic Acid, Iodine)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: Regioselective Hantzsch Synthesis (Sequential Approach)
This protocol describes a two-step procedure to synthesize an unsymmetrical pyrrole with high regioselectivity.
Step A: Synthesis of the Knoevenagel Adduct
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the first β-ketoester (1.0 equiv) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as piperidine (approx. 0.1 equiv).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.
Step B: Synthesis of the Final Unsymmetrical Pyrrole
-
In a separate flask, dissolve the second β-ketoester (1.0 equiv) in ethanol.
-
Add ammonium acetate (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.
-
Add the purified Knoevenagel adduct from Step A (1.0 equiv) to this mixture.
-
Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Knorr Pyrrole Synthesis with In Situ Generation of α-Aminoketone
This protocol describes the synthesis of a substituted pyrrole using the Knorr method with in situ generation of the α-aminoketone from an oxime.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust
Procedure:
-
Preparation of the Oxime Solution: Dissolve the β-ketoester (1 equiv) in glacial acetic acid. While cooling in an ice bath, slowly add a saturated aqueous solution of sodium nitrite (1 equiv).
-
Reaction Setup: In a separate flask, prepare a well-stirred solution of the second β-ketoester (1 equiv) in glacial acetic acid.
-
Reaction Execution: Gradually and simultaneously add the oxime solution from step 1 and zinc dust to the reaction setup from step 2. The reaction is exothermic, so maintain cooling to control the temperature.[6]
-
Workup: After the addition is complete and the reaction has proceeded to completion (monitor by TLC), pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.
Visualizations
Reaction Pathways and Troubleshooting Workflows
Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.
Caption: Experimental workflow for regioselective Hantzsch synthesis.
Caption: Simplified reaction pathway for the Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
identifying and minimizing byproducts in Paal-Knorr synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in the Paal-Knorr synthesis of pyrroles, furans, and thiophenes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during Paal-Knorr synthesis experiments.
Pyrrole Synthesis
Q1: I am observing a significant amount of a major byproduct in my pyrrole synthesis. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[1][2]
Solutions:
-
Control Acidity: Avoid excessively acidic conditions. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 often leads to furan as the main product.[3] A weak acid, like acetic acid, is often sufficient to accelerate the reaction without promoting significant furan formation.[3][4]
-
Use Excess Amine: Increasing the concentration of the primary amine can kinetically favor the formation of the pyrrole over the furan.[1]
Q2: My reaction is not proceeding to completion, or the yield of my pyrrole is very low. What are the common causes?
Low yields can be attributed to several factors, including insufficiently reactive starting materials, suboptimal reaction conditions, or an inappropriate catalyst choice.[1][5]
Solutions:
-
Assess Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Optimize Reaction Conditions: Traditional methods often require prolonged heating, which can degrade sensitive substrates.[5][6] Consider a moderate increase in temperature or switching to microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[5][7]
-
Select an Appropriate Catalyst: While weak acid catalysis is common, various Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts have proven effective, sometimes under milder conditions.[4][8] For certain substrates, iodine has been used as an efficient catalyst under solvent-free conditions.[6]
Q3: My reaction mixture is turning into a dark, tarry material that is difficult to purify. What is the cause?
The formation of dark, tarry substances often indicates polymerization of the starting material or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1][9]
Solutions:
-
Lower the Temperature: Reduce the reaction temperature to minimize degradation pathways.
-
Use a Milder Catalyst: Switch from a strong acid to a milder catalyst to prevent polymerization.[1] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[3]
Furan Synthesis
Q1: My furan synthesis is producing a dark-colored tar and the yield is low. How can I prevent this?
This common issue is typically caused by the decomposition of the substrate under harsh acidic conditions and high temperatures.[9]
Solutions:
-
Use a Milder Catalyst: Replace strong Brønsted acids like sulfuric acid (H₂SO₄) with milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[9] These can promote the reaction under less aggressive conditions.[9]
-
Reduce Temperature and Time: The most effective way to prevent degradation is to significantly shorten the reaction time and lower the temperature.[9] Microwave-assisted synthesis is an excellent technique for achieving this, often reducing reaction times from hours to minutes.[9][10]
-
Choose an Appropriate Solvent: When using conventional heating, a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[9]
Q2: I've identified a nitrogen-containing impurity in my furan synthesis. What is it and where did it come from?
The Paal-Knorr synthesis is also used to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[9] If your reaction mixture is contaminated with an amine source, you may form pyrrole byproducts.[9] Ensure all reagents and solvents are pure and free from nitrogen-containing nucleophiles.[9]
Thiophene Synthesis
Q1: My thiophene synthesis is producing a significant amount of furan byproduct. How can I improve selectivity?
The formation of a furan byproduct is a common competing pathway because sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also act as dehydrating agents.[10][11]
Solutions:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[11]
-
Control Reaction Temperature: Maintain the lowest effective temperature for the reaction. Higher temperatures can favor the dehydration pathway that leads to furan formation.[11]
-
Optimize Reagent Stoichiometry: Use a sufficient excess of the sulfurizing agent to favor the thionation pathway over the competing dehydration reaction.[11]
-
Ensure Reagent Purity: Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, leading to reduced reactivity. Ensure the agent is fresh and has been stored under anhydrous conditions.[11]
Q2: How should I handle the hazardous byproducts of thiophene synthesis?
The reaction produces toxic hydrogen sulfide (H₂S) gas as a side product.[10] All manipulations must be conducted in a well-ventilated fume hood.[11] It is also advisable to use a scrubbing solution, such as a bleach (sodium hypochlorite) bath, to neutralize the effluent gases from the reaction.[11]
Troubleshooting and Reaction Pathway Diagrams
The following diagrams illustrate a logical workflow for troubleshooting common issues and the reaction pathways leading to desired products and major byproducts.
Quantitative Data on Reaction Conditions
The selection of catalyst and reaction conditions significantly impacts product yield. The following tables summarize quantitative data for the synthesis of representative heterocycles under various conditions.
Table 1: Effect of Catalyst on the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione [9]
| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) |
| p-TsOH (cat.) | Conventional | 110-120 | 4-6 h | ~85 |
| None | Microwave | 140 | 3-5 min | >95 |
| HCl (cat.) | Microwave | 140 | 3-5 min | >95 |
Table 2: Comparison of Catalytic Systems for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole [5][7][12]
| Catalyst / Conditions | Solvent | Temperature (°C) | Time | Yield (%) |
| HCl (cat.) | Methanol | Reflux | 15 min | >90 |
| Acetic Acid | Ethanol | 80 (Microwave) | 15-30 min | 85-95 |
| Iodine (10 mol%) | None | 60 | 5-10 min | ~94 |
| Sc(OTf)₃ (1 mol%) | None | 80 | 10 min | 98 |
Experimental Protocols
The following protocols provide detailed methodologies for synthesizing heterocycles via the Paal-Knorr reaction, with an emphasis on modern techniques that can minimize byproduct formation.
Protocol 1: Microwave-Assisted Synthesis of a Substituted Pyrrole [5]
This protocol describes a rapid and efficient synthesis of 2-arylpyrroles using microwave irradiation.
-
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL) with stir bar
-
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aryl amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The reaction is often complete in 15-30 minutes. Monitor progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.
-
Protocol 2: Conventional Heating Method for Furan Synthesis using p-TsOH [9]
This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst and a Dean-Stark trap to remove water.
-
Materials:
-
Hexane-2,5-dione (100 mmol)
-
Toluene (50 mL)
-
p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5 mmol, 5 mol%)
-
Round-bottom flask with Dean-Stark trap, reflux condenser, and magnetic stirrer
-
-
Procedure:
-
To a 100 mL round-bottom flask, add hexane-2,5-dione, toluene, and p-TsOH·H₂O.
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Multi-Step Pyrrole Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the multi-step synthesis of pyrrole derivatives.
General Troubleshooting FAQs
Q1: My overall yield for a multi-step pyrrole synthesis is very low. Where should I start troubleshooting?
Low overall yields in multi-step syntheses are common and can be attributed to suboptimal conditions in one or more steps. A systematic approach is crucial. Begin by analyzing each step individually. It's recommended to ensure the purity of your starting materials, as impurities can lead to undesirable side reactions.[1][2] Key factors to investigate include reaction conditions (temperature, time, solvent), stoichiometry of reactants, and the potential for product degradation during workup and purification.[1]
Q2: How significant is the purity of starting materials and solvents?
The purity of starting materials and solvents is a critical factor that is often underestimated. Impurities in reagents can introduce contaminants that may catalyze side reactions, leading to a complex mixture of products and a lower yield of the desired pyrrole derivative.[1][2] Some pyrrole syntheses are sensitive to moisture, making the use of dry solvents and an inert atmosphere essential for success.[1] It is always advisable to use freshly purified reagents and dry solvents.[1]
Q3: My pyrrole product appears dark and tarry. What is the likely cause and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[3] This is frequently caused by excessively high temperatures or highly acidic conditions.[3] Pyrroles are susceptible to autoxidation in the presence of air, which can lead to the formation of colored byproducts and polymeric materials.[4] To mitigate this, consider lowering the reaction temperature, using a milder acid catalyst, or employing neutral reaction conditions.[3] Storing the purified pyrrole under an inert atmosphere and protecting it from light can also prevent degradation.[2]
Synthesis-Specific Troubleshooting
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a common method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis.[1]
Q4: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can this be minimized?
The formation of a furan derivative is the most common side reaction in the Paal-Knorr synthesis.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][3] To minimize furan formation, it is crucial to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor furan formation.[3][5] Using a weaker acid or ensuring the pH is above 3 can significantly reduce this side reaction.[3]
Q5: My Paal-Knorr reaction is sluggish or incomplete. What adjustments can I make?
A sluggish or incomplete reaction can be due to several factors. Insufficient temperature or reaction time can lead to an incomplete reaction.[3] Conversely, excessively harsh conditions can cause degradation.[3] The reactivity of the starting materials also plays a significant role. Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3] Consider moderately increasing the temperature or reaction time while monitoring the reaction progress by TLC.[3]
Troubleshooting Flowchart for Paal-Knorr Synthesis
Caption: Troubleshooting logic for low yield in Paal-Knorr synthesis.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[6]
Q6: I am experiencing low yields in my Knorr pyrrole synthesis due to self-condensation of the α-amino ketone. How can this be prevented?
Self-condensation of α-amino ketones is a common issue as they are highly reactive.[6] To circumvent this, α-amino ketones are typically prepared in situ from the corresponding oxime.[6] A common procedure involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid in the presence of the second carbonyl component.[6] This ensures that the concentration of the reactive α-amino ketone remains low throughout the reaction, thus minimizing self-condensation.
Barton-Zard Synthesis
The Barton-Zard synthesis is a route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[7]
Q7: My Barton-Zard reaction is giving a low yield. What are the critical parameters to optimize?
The choice of base is a critical parameter in the Barton-Zard synthesis.[5] The reaction involves the deprotonation of the α-isocyanoacetate, Michael addition to the nitroalkene, cyclization, and subsequent elimination of the nitro group.[7] A strong, non-nucleophilic base is often required. Additionally, steric hindrance can play a role; for example, substrates with a methyl group at the C2 position of the nitroalkene have been reported to fail to react.[8]
Data Presentation: Impact of Reaction Conditions
Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Reaction Time (min) | Yield (%) |
| Acetic Acid | 60 | 75 |
| p-Toluenesulfonic Acid | 30 | 85 |
| Iodine (10 mol%) | 10 | 92 |
| Bismuth Nitrate | 5 | 95 |
| Silica Sulfuric Acid | 3 | 98 |
Data synthesized from multiple sources for illustrative purposes.[1][9]
Experimental Protocols
General Experimental Workflow for Paal-Knorr Synthesis
This protocol describes a general procedure for the Paal-Knorr synthesis of a substituted pyrrole.
-
Reactant Mixture: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A general experimental workflow for pyrrole synthesis.
Protocol for Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
This protocol is adapted from the original Knorr synthesis.
-
Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate (1 eq) in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite (1 eq).
-
Reduction and Cyclization: To a separate flask containing ethyl acetoacetate (1 eq) in glacial acetic acid, gradually add the prepared oxime solution and zinc dust. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the reaction is complete, pour the mixture into water. The product will precipitate and can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Purification and Stability
Q8: My pyrrole derivative is difficult to purify. What are some common issues and solutions?
Purification of pyrroles can be challenging due to their potential instability.[3] Common issues include the presence of unreacted starting materials, side products, and polymeric material.[10] Column chromatography on silica gel is a common purification method.[5] If the pyrrole is unstable on silica, using a less acidic stationary phase like alumina or a deactivated silica gel may be beneficial. Distillation under reduced pressure can be effective for liquid pyrroles, but care must be taken to avoid thermal degradation.[10]
Q9: How can I improve the stability of my synthesized pyrrole derivative during storage?
Pyrrole and its derivatives can be sensitive to air, light, and heat, leading to degradation over time.[2] They can darken upon exposure to air and light due to oxidation and polymerization.[10] To enhance stability, store purified pyrroles under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at low temperatures.[2][4] For N-unsubstituted pyrroles, the introduction of an electron-withdrawing protecting group on the nitrogen can increase the stability of the pyrrole ring towards oxidation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. benchchem.com [benchchem.com]
solvent effects on the regioselectivity of pyrrole synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Troubleshooting Guides & FAQs
This section provides practical solutions to common challenges in controlling regioselectivity during pyrrole synthesis, with a focus on the influence of solvent effects.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a powerful method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] However, a significant challenge arises when using unsymmetrical 1,4-dicarbonyls, which can lead to a mixture of regioisomers.
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on exploiting the differential reactivity of the two carbonyl groups. Several factors, including steric hindrance, electronic effects, and reaction conditions, can be modulated to favor the formation of a single regioisomer. The choice of solvent plays a crucial role in this context.
Here are key strategies to enhance regioselectivity:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thus favoring cyclization at the less hindered carbonyl group.[4]
-
Electronic Effects: The presence of electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[4]
-
Reaction Conditions:
-
pH Control: This reaction is typically conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][4]
-
Catalyst: While often self-catalyzed, the addition of a weak acid like acetic acid can accelerate the reaction.[2][4]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[4]
-
Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. A less polar solvent can enhance the influence of subtle steric and electronic differences between the two carbonyl groups.
-
Quantitative Data on Solvent Effects in Paal-Knorr Synthesis:
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temperature (°C) | Major Regioisomer | Regioisomeric Ratio | Yield (%) |
| 1-Phenyl-1,4-pentanedione | Aniline | Acetic Acid | Reflux | 2-Methyl-1,5-diphenyl-1H-pyrrole | >95:5 | 85 |
| 1-Phenyl-1,4-pentanedione | Benzylamine | Acetic Acid | Reflux | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole | >95:5 | 82 |
| 2-Methyl-1,4-hexanedione | Aniline | Acetic Acid | 80 | 1-Phenyl-2,5-dimethyl-1H-pyrrole | 80:20 | 75 |
| 2-Methyl-1,4-hexanedione | Benzylamine | p-TsOH / Toluene | Reflux | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 78:22 | 70 |
Data sourced from BenchChem Technical Support Center.[4]
Experimental Protocol: Regioselective Paal-Knorr Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole
Materials:
-
1-Phenyl-1,4-pentanedione (1.0 eq)
-
Aniline (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione in glacial acetic acid.
-
Add aniline to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.[4]
Caption: Influence of solvent proticity on Hantzsch synthesis pathway.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound. [5]A primary challenge is the instability of α-aminoketones, which are often generated in situ. [5]When unsymmetrical starting materials are used, regioselectivity becomes a key consideration.
Question: How can I control the regioselectivity in a Knorr pyrrole synthesis when using an unsymmetrical β-dicarbonyl compound?
Answer: The regioselectivity of the Knorr synthesis with an unsymmetrical β-dicarbonyl compound is determined by which carbonyl group of the dicarbonyl compound reacts with the α-aminoketone. The solvent can play a role in modulating the reactivity of the carbonyl groups.
-
Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium of the β-dicarbonyl compound (keto-enol tautomerism) and the relative reactivity of the two carbonyl groups. While specific quantitative data is sparse in the literature, experimenting with a range of solvents from polar protic (e.g., acetic acid, ethanol) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene) is a recommended strategy to optimize regioselectivity.
-
Steric Effects: As in the Paal-Knorr synthesis, steric hindrance can direct the reaction to the less hindered carbonyl group of the β-dicarbonyl compound.
-
In Situ Generation of α-Aminoketone: The standard procedure involves the in situ reduction of an α-oximino ketone using zinc in acetic acid. [5]Acetic acid acts as both a solvent and a catalyst in this case.
Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
Materials:
-
Ethyl acetoacetate (2.0 eq)
-
Sodium nitrite
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid in a flask equipped with a stirrer and an addition funnel. Cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite to form the ethyl 2-oximinoacetoacetate.
-
To a separate flask containing a stirred solution of ethyl acetoacetate in glacial acetic acid, gradually add the α-oximinoacetoacetate solution and zinc dust. The reaction is exothermic and may require cooling.
-
The in situ generated α-aminoacetoacetate reacts with the second equivalent of ethyl acetoacetate.
-
After the addition is complete, the reaction mixture may be gently heated to ensure completion.
-
The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from ethanol.
Experimental Workflow: Knorr Pyrrole Synthesis
Caption: General workflow for the Knorr pyrrole synthesis.
References
Technical Support Center: Optimizing Pyrrole-3-Carboxylic Acid Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-3-carboxylic acid and its derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrrole-3-carboxylic acids?
A1: The most prevalent methods are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.[1] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2] The Hantzsch synthesis is a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3]
Q2: What are the key factors to consider when selecting a catalyst for pyrrole-3-carboxylic acid synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates. Key factors include:
-
Acidity: The choice between Brønsted and Lewis acids can significantly impact reaction rates and selectivity.[4]
-
Substrate Sensitivity: For molecules with acid-sensitive functional groups, milder catalysts such as solid acids or performing the reaction under neutral conditions are preferable.[5]
-
Yield and Purity Requirements: High-yielding reactions may require more specific and sometimes more expensive catalysts. The desired purity of the final product will also influence catalyst choice to minimize side reactions.
-
Reaction Conditions: The catalyst must be compatible with the solvent, temperature, and other reaction parameters.
Q3: How can I minimize the formation of the common furan byproduct in the Paal-Knorr synthesis?
A3: Furan formation is a competitive side reaction, especially under strongly acidic conditions (pH < 3).[5] To favor pyrrole synthesis, consider the following:
-
Maintain a pH above 3. [5]
-
Use a weakly acidic catalyst , such as acetic acid.[6]
-
Employ an excess of the primary amine to push the reaction equilibrium towards the pyrrole product.[5]
Q4: What is the advantage of using a continuous flow synthesis approach?
A4: Continuous flow synthesis offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity.[7][8] For the Hantzsch synthesis of pyrrole-3-carboxylic acids, continuous flow allows for the in-situ use of byproducts like HBr to hydrolyze ester groups, creating a one-step process from readily available starting materials.[7]
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | - Increase reaction temperature or prolong reaction time moderately.[5]- Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[9] |
| Poorly Reactive Starting Materials | - For less nucleophilic amines (e.g., those with electron-withdrawing groups), a stronger acid catalyst may be required.[5]- For sterically hindered substrates, consider using a less bulky protecting group on the amine or a smaller amine if possible. |
| Inappropriate Catalyst | - If using an acid catalyst, ensure the pH is not too low (<3) to avoid furan formation.[5]- Experiment with different types of catalysts, such as Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or solid acid catalysts (e.g., montmorillonite KSF, alumina).[10] |
| Product Instability | - The synthesized pyrrole may be sensitive to acidic conditions over long reaction times. Monitor the reaction progress and work up as soon as it is complete.[5] |
Issue 2: Formation of Dark, Tarry Material (Polymerization)
| Potential Cause | Troubleshooting Steps |
| Excessively High Temperature | - Lower the reaction temperature and extend the reaction time if necessary.[5] |
| Highly Acidic Conditions | - Use a milder acid catalyst or conduct the reaction under neutral conditions.[5] |
| High Substrate Concentration | - Diluting the reaction mixture can sometimes reduce the rate of polymerization. |
Catalyst Performance Data
The selection of a suitable catalyst is paramount for optimizing the synthesis of pyrrole-3-carboxylic acid. The following tables provide a summary of catalyst performance in the Paal-Knorr and Hantzsch syntheses.
Table 1: Catalyst Performance in Paal-Knorr Pyrrole Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | Reflux in acetic acid, 1-2 h | ~75-85 | [11] |
| p-Toluenesulfonic acid | 25 - 100 °C, 15 min - 24 h | >60 | [12] |
| Citric Acid | Ball mill, 30 Hz, 30 min | 87 | [13] |
| Tungstate Sulfuric Acid | 60°C, solvent-free, 15-50 min | 80-95 | [4] |
| Molybdate Sulfuric Acid | 60°C, solvent-free, 15-45 min | 95-96 | [4] |
| Sc(OTf)₃ | Solvent-free | Not specified | [14] |
| Yb(OTf)₃ | Toluene, reflux | Moderate | [10] |
Table 2: Catalyst and Method Performance in Hantzsch Pyrrole Synthesis
| Catalyst/Method | Reaction Conditions | Yield (%) | Reference |
| Base-mediated | Ethanol, reflux | Moderate to good (40-80) | [1] |
| Yb(OTf)₃ (Lewis Acid) | Toluene, reflux | Moderate | [10] |
| Continuous Flow | 200 °C, 8 min | 65 (for a specific derivative) | [7] |
| In-flask (batch) comparison | Optimized flow conditions | 40 (for the same derivative) | [7] |
Experimental Protocols
Protocol 1: Conventional Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a typical procedure for the Paal-Knorr synthesis using conventional heating.[9]
Materials:
-
Aniline (1.0 eq)
-
Hexane-2,5-dione (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and hexane-2,5-dione in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which can significantly reduce reaction times.[9]
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Primary amine (1.1-1.5 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 3: Continuous Flow Hantzsch Synthesis of Pyrrole-3-Carboxylic Acids
This protocol outlines the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones.[7]
Materials:
-
tert-Butyl acetoacetate
-
Primary amine
-
α-Bromoketone
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare two separate solutions in DMF:
-
Solution A: tert-butyl acetoacetate, primary amine, and DIPEA.
-
Solution B: α-bromoketone.
-
-
Using a continuous flow reactor system, pump both solutions into a T-mixer.
-
The combined stream then flows through a heated microreactor (e.g., at 200 °C). The HBr generated in the Hantzsch reaction facilitates the in-situ hydrolysis of the tert-butyl ester.
-
The product stream exiting the reactor is collected.
-
The crude product is then purified using standard laboratory techniques.
Visualizing Workflows and Troubleshooting
Paal-Knorr Synthesis Experimental Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis.
Troubleshooting Low Yield in Pyrrole Synthesis
Caption: A logical workflow for troubleshooting low yields in pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. syrris.com [syrris.com]
- 8. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrrole Intermediates
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the poor solubility of pyrrole intermediates encountered during synthesis, purification, and formulation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrrole intermediate has poor solubility in common organic solvents. What are my initial steps?
A1: When a pyrrole intermediate exhibits poor solubility, a systematic approach to solvent screening is the first step. The principle of "like dissolves like" is a good starting point, but the unique electronic nature of the pyrrole ring requires broader consideration.
-
Initial Screening: Start with a range of common laboratory solvents, moving from nonpolar to polar. Pyrrole itself is soluble in ethanol, diethyl ether, and chloroform, but has limited solubility in water.[1] Substituted pyrroles can have drastically different solubility profiles.
-
Recommended Solvents for Screening:
-
Nonpolar: Toluene, Hexanes
-
Ethereal: Tetrahydrofuran (THF), 1,4-Dioxane
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP). These are often effective due to their ability to dissolve a wide variety of materials, including salts.[2]
-
Polar Protic: Ethanol, Methanol, Isopropanol (IPA)
-
-
Heating: Gently warming the mixture can significantly increase solubility. However, be cautious of potential degradation, especially with thermally labile intermediates.
-
Co-solvents: If a single solvent is ineffective, try a co-solvent system.[3] For example, a small amount of a polar aprotic solvent like DMSO or DMF in a solvent like DCM or THF can often enhance solubility. The most frequently used low-toxicity co-solvents for parenteral applications are propylene glycol, ethanol, glycerin, and polyethylene glycol.[3]
Q2: Adjusting the pH didn't improve the aqueous solubility of my ionizable pyrrole derivative. What's happening?
A2: While pH adjustment is a powerful technique for ionizable compounds, its effectiveness depends on the pKa of the pyrrole intermediate and the pH of the medium.[4][5]
-
Understand the pKa: The NH proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5), meaning it requires a very strong base to deprotonate.[6] However, substituents on the pyrrole ring can dramatically alter its acidic or basic properties. The pyrrole ring is also an extremely weak base (conjugate acid pKa ≈ -3.8).[6]
-
Weakly Acidic Pyrroles: For a weakly acidic pyrrole derivative, increasing the pH will deprotonate it to form a more soluble anionic salt.[7] If solubility does not increase, the pKa may be too high for the pH range you are exploring, or the salt form itself may have low solubility.
-
Weakly Basic Pyrroles: For a weakly basic pyrrole (e.g., one with an aminoalkyl substituent), decreasing the pH will form a more soluble cationic salt.[7] If this fails, the resulting salt may be precipitating (a "common ion effect" could be at play if the buffer contains ions that form an insoluble salt) or the compound's pKa is lower than anticipated.[8]
-
Zwitterionic Compounds: If your intermediate has both acidic and basic groups, it will have an isoelectric point (pI). At the pI, the compound will have minimal solubility. You must adjust the pH away from the pI to increase solubility.
Below is a workflow to guide pH adjustment strategies.
Q3: I need to improve solubility for in vivo studies. What are the most common formulation and chemical modification strategies?
A3: For preclinical and clinical development, improving solubility is critical for achieving adequate bioavailability.[3][9] Key strategies are categorized into formulation-based approaches and chemical modifications.
-
Formulation Strategies: These methods enhance solubility without altering the chemical structure of the intermediate.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the solid, which can improve the dissolution rate according to the Noyes-Whitney equation.[10][11][12]
-
Solid Dispersions: Dispersing the pyrrole intermediate in a highly soluble hydrophilic matrix (e.g., polymers like PVP, PEG) can yield a product with enhanced dissolution.[4][7]
-
Complexation: Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can encapsulate the poorly soluble molecule, shielding its hydrophobic parts and increasing aqueous solubility.[9][13]
-
Lipid-Based Formulations: For lipophilic ('grease-ball') molecules, dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[10][12]
-
-
Chemical Modification Strategies: These involve covalently altering the molecule to create a new chemical entity with improved properties.
-
Salt Formation: This is the most common and effective method for ionizable drugs.[8] It involves reacting a basic or acidic pyrrole intermediate with a suitable counter-ion to form a salt, which often has a much higher aqueous solubility and dissolution rate than the free base or acid.[11][14]
-
Prodrug Approach: A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[15][16] This strategy is highly effective for improving solubility by attaching a polar, water-solubilizing promoiety (e.g., phosphate, amino acid, or sugar) to the parent molecule.[15][17][18]
-
The following diagram outlines a general workflow for selecting a solubility enhancement strategy.
Data Summary
The choice of a salt former can dramatically impact the aqueous solubility of a parent compound. The following table summarizes the relative solubility enhancement for different counter-ions used with weakly acidic or basic drugs, which is a guiding principle applicable to ionizable pyrrole intermediates.
| Strategy | Counter-ion / Method | Typical Solubility Enhancement | Key Considerations |
| Salt Formation (for Basic Drugs) | Hydrochloride, Mesylate, Tosylate | 10x to >1000x | pH of precipitation, common-ion effect, hygroscopicity, stability.[11][14][19] |
| Salt Formation (for Acidic Drugs) | Sodium, Potassium, Calcium | 10x to >1000x | The lipophilicity of the counter-ion can reduce solubility.[19][20] |
| Prodrug Approach | Phosphate Esters | High (e.g., >1000x) | Requires enzymatic or chemical cleavage in vivo; cleavage kinetics are critical.[18] |
| Amino Acid Esters/Amides | Moderate to High (e.g., 9x-17x) | Can target specific transporters; cleavage can be complex.[15][17] | |
| Glucuronide Ethers | High (e.g., 80x) | Often used in targeted drug delivery.[15] |
Experimental Protocols
Protocol 1: Small-Scale Salt Screening for a Weakly Basic Pyrrole Intermediate
This protocol outlines a general procedure for screening various acid counter-ions to identify a salt form with improved aqueous solubility.
Objective: To identify a crystalline salt of a weakly basic pyrrole intermediate with significantly enhanced solubility compared to the free base.
Materials:
-
Weakly basic pyrrole intermediate ("API-base").
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, tartaric acid).[14]
-
Solvents for dissolution (e.g., ethanol, acetone, isopropanol).
-
Anti-solvents for precipitation (e.g., MTBE, heptane).
-
96-well plate or small glass vials (1-2 mL).
-
Magnetic stirrer and stir bars.
-
Filtration apparatus.
-
Analytical balance.
-
HPLC with UV detector for solubility analysis.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each selected acid in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of your API-base in the same solvent at a concentration that ensures complete dissolution.
-
-
Salt Formation:
-
In individual vials, add a defined amount of the API-base stock solution (e.g., 10 mg worth of API-base).
-
Add a stoichiometric equivalent (1.0 eq) of each acid stock solution to the corresponding vial.
-
Seal the vials and stir at room temperature for 24 hours to allow for salt formation and precipitation. If no precipitate forms, slowly add an anti-solvent dropwise until turbidity is observed, then continue stirring.
-
-
Isolation and Drying:
-
Isolate the resulting solids by vacuum filtration, washing with a small amount of the anti-solvent.
-
Dry the isolated solids under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of each dried salt and the parent API-base to separate vials containing a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).
-
Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate and analyze the concentration of the pyrrole compound using a validated HPLC method.
-
-
Analysis:
-
Compare the measured aqueous solubility of each salt form to that of the parent API-base.
-
Characterize promising salts further for solid-state properties (crystallinity via XRPD, thermal properties via DSC) and stability.
-
References
- 1. biosynce.com [biosynce.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. jmpas.com [jmpas.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. johronline.com [johronline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.aston.ac.uk [research.aston.ac.uk]
stability issues and degradation pathways of 4-phenyl-1H-pyrrole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-phenyl-1H-pyrrole-3-carboxylic acid.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation or photodecomposition of the pyrrole ring. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |
| Precipitate Formation in Solution | Polymerization of the pyrrole moiety, especially in the presence of air (oxygen). | Prepare solutions fresh before use. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere at low temperatures. |
| Inconsistent Experimental Results | Degradation of the compound due to inappropriate solvent pH or exposure to light. | Buffer solutions to maintain a neutral pH if compatible with the experimental setup. Protect solutions from light by using amber vials or covering the container with aluminum foil. |
| Appearance of Unexpected Peaks in HPLC Analysis | Compound degradation under analytical conditions or during sample preparation. | Ensure the mobile phase is compatible and does not promote degradation. Check the stability of the compound in the chosen sample solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to oxidation, photodegradation, and instability in acidic and alkaline conditions . The pyrrole ring is prone to oxidation and polymerization, especially when exposed to air and light. The carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures. Studies on similar pyrrole derivatives have shown them to be photolabile and unstable in both acidic and basic media[1][2].
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. It is highly recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:
-
Oxidative Degradation: The pyrrole ring can be oxidized, potentially leading to ring-opening products or the formation of oligomers and polymers.
-
Acid-Catalyzed Degradation: In acidic conditions, protonation of the pyrrole ring can facilitate hydrolysis or other reactions, potentially leading to ring opening.
-
Base-Catalyzed Degradation: In alkaline conditions, deprotonation of the N-H group and the carboxylic acid can lead to rearrangements or other degradation reactions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a likely degradation pathway.
Q4: Are there any known degradation products?
A4: While specific degradation products for this compound are not extensively documented in the literature, potential degradation products can be inferred from the degradation pathways of similar compounds. These may include products of oxidation (e.g., ring-opened aldehydes and carboxylic acids), polymerization, and decarboxylation (4-phenyl-1H-pyrrole).
Quantitative Stability Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the expected stability profile based on studies of analogous pyrrole derivatives[1][2]. The extent of degradation is categorized as High (>20%), Medium (5-20%), Low (1-5%), or Stable (<1%).
| Stress Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Medium to High | Ring-opened products, polymers |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | High | Products of hydrolysis and rearrangement |
| Oxidation | 3% H₂O₂, RT, 24h | Medium to High | Oxidized pyrrole ring, ring-opened products |
| Thermal | 80°C, 48h | Medium | 4-phenyl-1H-pyrrole (decarboxylation product) |
| Photolytic | 1.2 million lux hours (visible), 200 Wh/m² (UV) | Medium to High | Various photoproducts, polymers |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are adapted from established guidelines for stability testing[3][4][5].
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is recommended to achieve good separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Forced Degradation Study Protocols
For each condition, a solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound or a solution of the compound to a photostability chamber with a light intensity of at least 1.2 million lux hours and 200 watt-hours/m² of UV light.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Visualizations
Hypothesized Degradation Pathways
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
Validation & Comparative
comparing Hantzsch vs. Paal-Knorr synthesis for substituted pyrroles
For researchers, scientists, and drug development professionals, the synthesis of substituted pyrroles is a cornerstone of modern medicinal chemistry and materials science. The pyrrole motif is a key structural component in a vast array of pharmaceuticals, natural products, and functional materials. Two of the most established and enduring methods for the construction of the pyrrole ring are the Hantzsch and Paal-Knorr syntheses. The choice between these methods can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the Hantzsch and Paal-Knorr syntheses, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Performance Comparison
The selection of a synthetic route is often dictated by factors such as the desired substitution pattern, availability of starting materials, and reaction conditions. The following table summarizes the key differences between the Hantzsch and Paal-Knorr pyrrole syntheses.
| Feature | Hantzsch Pyrrole Synthesis | Paal-Knorr Pyrrole Synthesis |
| Starting Materials | β-ketoester, α-haloketone, ammonia or primary amine | 1,4-dicarbonyl compound, ammonia or primary amine |
| Reaction Type | Multi-component condensation | Condensation |
| Typical Catalysts/Reagents | Base (e.g., ammonia, amine) | Acid (e.g., acetic acid, p-toluenesulfonic acid) or neutral conditions[1] |
| Typical Reaction Temperature | Room temperature to reflux[1] | 25 - 100 °C[1] |
| Typical Reaction Time | Variable | 15 minutes - 24 hours[1] |
| Typical Yield | Often moderate, can be <50%[1] | Generally good to excellent, often 80-95%[1] |
| Key Advantages | High degree of flexibility in accessing polysubstituted pyrroles. | Simple, one-step reaction with generally high yields and readily available starting materials for many targets. |
| Key Disadvantages | Can be lower yielding compared to the Paal-Knorr synthesis for certain targets; the reaction can be complex with multiple competing pathways. | The synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging. |
Reaction Mechanisms and Logical Workflow
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The Hantzsch and Paal-Knorr syntheses proceed through distinct pathways to form the pyrrole ring.
Hantzsch Pyrrole Synthesis Mechanism
The Hantzsch synthesis is a three-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] The currently accepted mechanism proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final substituted pyrrole.
References
A Comparative Analysis of the Biological Activities of 4-Phenyl-1H-pyrrole-3-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-phenyl-1H-pyrrole-3-carboxylic acid serves as a valuable template for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of this compound and its analogs, supported by experimental data from various studies. The focus is on their anticancer, anti-inflammatory, and antimicrobial properties, providing insights into their structure-activity relationships (SAR).
Anticancer Activity
Derivatives of 4-phenyl-1H-pyrrole have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on both the pyrrole and phenyl rings. The primary mechanism of action often involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases (e.g., EGFR and VEGFR), and induction of apoptosis.[1]
A series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of cancer cell lines using the MTT assay. The results indicated that the introduction of electron-donating groups at the 4th position of the phenyl ring generally enhanced anticancer activity.[2][3] For instance, compounds bearing a 3,4-dimethoxy phenyl group at the 4-position of the pyrrole ring exhibited potent activity against various cancer cell lines, with IC50 values in the low micromolar range.[2][3]
Table 1: Anticancer Activity of 4-Phenyl-1H-pyrrole Analogs (IC50 in µM) [2][3]
| Compound ID | R1 (at C3 of pyrrole) | R2 (at C4 of phenyl) | MGC 80-3 (Gastric) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| 15 | 4-chlorobenzoyl | H | - | - | - | 3.6 |
| 19 | 4-chlorobenzoyl | 3,4-dimethoxy | 1.7 | 1.0 | - | - |
| 21 | 4-methoxybenzoyl | 3,4-dimethoxy | - | - | 0.5 | - |
Note: '-' indicates data not reported in the cited source.
The flow cytometry analysis of compound 21 revealed that it induced cell cycle arrest at the S phase and promoted apoptosis in CT-26 colon carcinoma cells.[2] These findings highlight the potential of this class of compounds for further development as anticancer chemotherapeutic agents.
Anti-inflammatory Activity
Pyrrole derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4] The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory potential of new chemical entities.
One study investigated a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), which is structurally related to the selective COX-2 inhibitor celecoxib.[5] In the carrageenan-induced paw edema model, this compound demonstrated significant anti-inflammatory activity. After 14 days of repeated administration, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema.[5] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f led to a significant decrease in the pro-inflammatory cytokine TNF-α.[5]
Another study on a series of 1,5-diarylpyrrole derivatives identified compounds with potent and selective COX-2 inhibitory activity. For example, a nitrile derivative (3b ) showed a COX-1/COX-2 IC50 ratio of 30, which is comparable to celecoxib.[6]
Table 2: Anti-inflammatory Activity of Pyrrole Derivatives
| Compound | Assay | Result | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rat, 14 days) | Significant inhibition at 10, 20, 40 mg/kg | [5] |
| Nitrile derivative 3b | In vitro COX-1/COX-2 inhibition | IC50 (COX-2) = 1.30 µM, COX-1/COX-2 ratio = 30 | [6] |
Antimicrobial Activity
Several 4-phenyl-1H-pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[7] The results from these studies suggest that the presence of a lipophilic phenyl group on the pyrrole ring can influence antibacterial potency.
In one study, ten novel 4-phenylpyrrole-2-carboxamide derivatives were tested against Gram-negative bacterial strains.[7] Compounds 5c and 5e were the most effective, with Minimum Inhibitory Concentration (MIC) values in the range of 6.05-6.25 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[7]
Table 3: Antibacterial Activity of 4-Phenylpyrrole-2-carboxamide Analogs (MIC in µg/mL) [7]
| Compound ID | Target Organism | MIC (µg/mL) |
| 5c | Escherichia coli | 6.05 |
| 5c | Pseudomonas aeruginosa | 6.05 |
| 5e | Klebsiella pneumoniae | 6.25 |
| Ciprofloxacin (Standard) | Escherichia coli | - |
| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | - |
Note: '-' indicates data not reported for the standard in this specific study.
The structure-activity relationship in this series indicated that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antibacterial spectrum and potency.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds.[5]
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., diclofenac) are administered intraperitoneally or orally to the rats.
-
Induction of Edema: After a specific period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Proposed anticancer mechanism of 4-phenyl-1H-pyrrole analogs.
Caption: Experimental workflow for anti-inflammatory activity assessment.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. inotiv.com [inotiv.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Unveiling the Anticancer Potential of 4-Phenyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyrrole-containing compounds have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the anticancer activity of 4-phenyl-1H-pyrrole-3-carboxylic acid derivatives and structurally similar compounds, supported by experimental data. We delve into their cytotoxic effects on various cancer cell lines, outline the detailed experimental protocols for validation, and visualize the key signaling pathways implicated in their mechanism of action.
Comparative Anticancer Activity
The anticancer efficacy of pyrrole derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following table summarizes the in vitro anticancer activity of a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which share a core structure with the this compound class. This data provides valuable insights into the structure-activity relationship (SAR) of this compound family.
| Compound | R1 | R2 | Cancer Cell Line | IC50 (μM) |
| 15 | H | 4-OCH3 | A549 (Lung) | 3.6 |
| 19 | 3,4-(OCH3)2 | H | MGC 80-3 (Gastric) | 1.0 |
| HCT-116 (Colon) | 1.7 | |||
| CHO (Ovarian) | 1.7 | |||
| 21 | 3,4-(OCH3)2 | 4-F | HepG2 (Liver) | 0.9 |
| DU145 (Prostate) | 0.5 | |||
| CT-26 (Colon) | 0.8 |
Data sourced from studies on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which are structurally analogous to the topic of interest.
Experimental Protocols for Validation
The validation of anticancer activity involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of these pyrrole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrole derivative (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[1]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis in cells treated with the pyrrole derivatives.
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole derivative for a specified time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the effect of the pyrrole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the pyrrole derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.
Visualizing the Mechanism of Action: Signaling Pathways
Many pyrrole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.[2][3] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.
Below are diagrams generated using the DOT language to illustrate a simplified experimental workflow for validating anticancer activity and the core EGFR and VEGFR signaling cascades.
Caption: A generalized workflow for the validation of anticancer activity in novel compounds.
Caption: Simplified EGFR and VEGFR signaling pathways targeted by some anticancer pyrrole derivatives.
References
comparative analysis of different catalysts for pyrrole synthesis
For researchers, scientists, and drug development professionals, the synthesis of the pyrrole scaffold—a core component of numerous pharmaceuticals and natural products—is a critical endeavor. The choice of a catalytic system can profoundly influence reaction efficiency, product yield, and overall sustainability. This guide provides a detailed comparative analysis of various catalysts employed in pyrrole synthesis, with a focus on the widely utilized Paal-Knorr reaction. We present a quantitative comparison of catalyst performance, detailed experimental protocols, and visual representations of reaction pathways to facilitate the selection of the most suitable method for your research needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in pyrrole synthesis is a key determinant in its practical application. The following table summarizes the performance of several catalysts in the Paal-Knorr synthesis of N-substituted pyrroles, offering a quantitative basis for comparison.
| Catalyst Type | Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous Lewis Acid | CATAPAL 200 (Alumina) | Acetonylacetone, Primary Amines | Solvent-free | 60 | 45 min | 68-97 | [1] |
| Homogeneous Lewis Acid | FeCl₃·6H₂O (2 mol%) | 2,5-Dimethoxytetrahydrofuran, Amines | Water | 60 | Not Specified | 74-98 | [2] |
| Homogeneous Lewis Acid | Sc(OTf)₃ (1 mol%) | 1,4-Dicarbonyls, Amines | Solvent-free | Not Specified | Not Specified | 89-98 | [3] |
| Heterogeneous Lewis Acid | Polystyrene-supported AlCl₃ (15 mol%) | 1,4-Dicarbonyls, Amines | Acetonitrile (reflux) | ~82 | 30-135 min | 83-95 | [1] |
| Heterogeneous Lewis Acid | Polystyrene-supported GaCl₃ (10 mol%) | 1,4-Dicarbonyls, Amines | Acetonitrile (reflux) | ~82 | 8-45 min | 83-97 | [1] |
| Heterogeneous Lewis Acid | BiCl₃/SiO₂ (7.5 mol%) | 1,4-Dicarbonyls, Amines | Hexane | Ambient | 60 min | 22-96 | [1] |
| Heterogeneous Lewis Acid | SbCl₃/SiO₂ (10 mol%) | 1,4-Dicarbonyls, Amines | Hexane | Ambient | 60 min | 51-94 | [1] |
| Metal-Organic Framework | MIL-53(Al) | 1,4-Dicarbonyls, Amines | Solvent-free (sonication) | Not Specified | Not Specified | 89 (for a model reaction) | [4] |
| Brønsted Acid | p-Toluenesulfonic acid | 1,4-Dicarbonyls, Amines | Not Specified | 25-100 | 15 min - 24 h | >60, often 80-95 | [5] |
| Organocatalyst | 1,1'-binaphthyl-2,2-diyl hydrogen phosphate (20 mol%) | N-aryl pyrrolidines, ketoesters | 1,2-dichloroethane | 100 | Not Specified | 35-78 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in the performance comparison table.
Protocol 1: Paal-Knorr Synthesis of N-Substituted Pyrroles using CATAPAL 200[1]
-
Reactants: Acetonylacetone (1 mmol), primary amine (1 mmol).
-
Catalyst: CATAPAL 200 (40 mg).
-
Procedure:
-
A mixture of acetonylacetone, the primary amine, and CATAPAL 200 is heated at 60 °C for 45 minutes under solvent-free conditions.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane/ethyl acetate as the eluent.
-
Upon completion, the desired compounds are extracted with ethyl acetate (2 x 5 mL).
-
The catalyst is separated by centrifugation and filtration.
-
The synthesized pyrrole is purified by flash column chromatography using a mixture of n-hexane/ethyl acetate as the eluent.
-
Protocol 2: Clauson-Kaas Synthesis of N-Substituted Pyrroles using Iron(III) Chloride[2]
-
Reactants: 2,5-Dimethoxytetrahydrofuran, various alkyl-, aryl-, sulfonyl-, and aroylamines.
-
Catalyst: FeCl₃·6H₂O (2 mol%).
-
Solvent: Water.
-
Procedure:
-
The respective amine is reacted with 2,5-dimethoxytetrahydrofuran in the presence of the iron(III) chloride catalyst in water.
-
The reaction mixture is heated to 60 °C.
-
The reaction progress is monitored until completion.
-
Workup procedures are described as easy.
-
Protocol 3: Microwave-Assisted Paal-Knorr Synthesis using N-bromosuccinimide (NBS)[7]
-
Reactants: 2,5-Hexanedione (1 mmol), primary amine (1 mmol).
-
Catalyst: N-bromosuccinimide (NBS) (catalytic amount).
-
Procedure:
-
In a microwave-safe vessel, mix 2,5-hexanedione, the primary amine, and a catalytic amount of NBS.
-
The mixture is subjected to microwave irradiation.
-
The reaction is monitored by TLC.
-
Upon completion, the product is isolated and purified.
-
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthetic processes. The following diagrams were created using Graphviz (DOT language).
Caption: Mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.
Caption: A general experimental workflow for catalyzed pyrrole synthesis.
Conclusion
The synthesis of pyrroles can be achieved through a variety of catalytic methods, with the Paal-Knorr reaction being a prominent and versatile approach. The choice of catalyst, whether a homogeneous Lewis acid like Sc(OTf)₃ for high yields under solvent-free conditions[3], or a reusable heterogeneous catalyst such as CATAPAL 200 for greener applications[1], will depend on the specific requirements of the synthesis, including desired yield, substrate scope, and operational simplicity. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
In Silico Docking Analysis of 4-phenyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Comparative Guide for Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of derivatives of 4-phenyl-1H-pyrrole-3-carboxylic acid against a range of therapeutically relevant protein targets. The data presented herein is collated from various studies to offer insights into the potential binding affinities and interaction patterns of this chemical scaffold, aiding in the early stages of drug discovery and development.
Comparative Analysis of Binding Affinities
The following table summarizes the quantitative data from in silico docking studies of various this compound derivatives with their respective protein targets. This allows for a direct comparison of the binding potential of this scaffold against different classes of proteins.
| Target Protein | Derivative of this compound | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) | Therapeutic Area |
| VEGFR-2 | Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | -9.5 | Sunitinib | -9.9 | Anticancer |
| HIV-1 Reverse Transcriptase (3MNW) | 2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | -265.9 (E-value) | - | - | Antiviral |
| SARS-CoV-2 Main Protease (Mpro) | Pyrrolo[3,2-c]pyrrole derivative | -7.8 | - | - | Antiviral |
| FLT3 Kinase (6JQR) | N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (Compound 2E) | 83.30 (PLP Fitness) | Gilteritinib | 71.91 (PLP Fitness) | Anticancer[1] |
| c-Met Kinase | Phenylpyrimidine-carboxamide derivative with 1H-pyrrolo[2,3-b]pyridine moiety (Compound 15e) | IC50: 0.02 µM (MCF-7) | Foretinib | IC50: 9.47 µM (MCF-7) | Anticancer[2] |
| COX-2 | 2-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid derivative (Compound 4h) | pIC50: 7.11 | Ibuprofen | pIC50: 6.44 | Anti-inflammatory[3] |
Experimental Protocols for In Silico Docking
The methodologies summarized below are representative of the key steps involved in the cited in silico docking studies.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins are typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation.
-
Ligand Structure Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field to obtain a stable conformation.
2. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand during docking.
-
Docking Algorithm: Various docking programs and algorithms are employed to predict the binding conformation and affinity of the ligand within the protein's active site. Commonly used software includes AutoDock, Glide, and GOLD.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) of the ligand-protein complex. Different scoring functions are available, and their choice can influence the docking results.
3. Analysis of Docking Results:
-
Binding Pose Analysis: The predicted binding poses of the ligands are visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the active site.
-
Comparison with Reference Compounds: The docking scores and binding modes of the studied compounds are often compared with those of known inhibitors or standard drugs to validate the docking protocol and assess the potential of the new compounds.
Visualizing Molecular Interactions and Pathways
To better understand the context of these in silico studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving one of the target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrole-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
For Immediate Release: Shanghai, China - A comprehensive review of recent studies reveals the significant cytotoxic potential of various pyrrole-based compounds against a range of human cancer cell lines. These findings, aimed at researchers, scientists, and drug development professionals, underscore the promise of the pyrrole scaffold in the development of novel anticancer therapeutics. The cytotoxic effects, primarily mediated through the induction of apoptosis and cell cycle arrest, have been quantified, with several derivatives demonstrating potent activity at micromolar and even nanomolar concentrations.
This guide provides a comparative analysis of the cytotoxic activity of different classes of pyrrole-based compounds, supported by experimental data from multiple studies. Detailed experimental protocols and visualizations of key signaling pathways and workflows are presented to facilitate further research and development in this area.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various pyrrole-based compounds against several human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented. A lower IC50 value indicates greater potency.
| Compound Class | Specific Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 10a | PC3 | Prostate | 0.19 | [1] |
| Pyrrolo[2,3-d]pyrimidine | Compound 10b | MCF-7 | Breast | 1.66 | [1] |
| Pyrrolo[2,3-d]pyrimidine | Compound 9e | A549 | Lung | 4.55 | [1] |
| Pyrrolonaphthoxazepine | Compound 7 | HL-60 | Leukemia | 0.2945 | [2] |
| Pyrrolomycin | Pyrrolomycin C | HCT-116 | Colon | 0.8 | [3][4] |
| Pyrrolomycin | Pyrrolomycin C | MCF-7 | Breast | 1.5 | [3][4] |
| Pyrrolomycin F-series | - | HCT-116 | Colon | 0.35 - 1.21 | [3][4] |
| Marinopyrrole Derivative | MP1 | Medulloblastoma | Brain | < 1 | [4] |
| Isatin-Pyrrole Derivative | Compound 6 | HepG2 | Liver | 0.47 | [5] |
| Pyrrolizine Derivative | Compound 12b | MCF-7, PC-3 | Breast, Prostate | < 2.73 | [6] |
| Pyrrolizine Derivative | Urea Derivatives 14b-d | MCF-7, PC-3 | Breast, Prostate | < 2.73 | [6] |
| 3-Aroyl-1-arylpyrrole | ARAP 22 | NCI-ADR-RES | Breast (Resistant) | Potent Inhibition | [7] |
| Phenylpyrroloquinolinone | Compound 2 | HeLa, HT-29, MCF-7 | Cervical, Colon, Breast | 0.0002, 0.0001, 0.0002 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of pyrrole-based compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrrole-based compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the pyrrole-based compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Data Interpretation: The results allow for the quantification of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by many pyrrole-based compounds and a typical experimental workflow for assessing their cytotoxicity.
Many pyrrole-based compounds exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[1] This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparison Guide: Validating the Mechanism of Action for Pyrrole-X, a Novel AKT Pathway Inhibitor
This guide provides a comparative analysis of "Pyrrole-X," a novel pyrrole derivative, against a known alternative, "Compound-A," in the context of cancer therapy. The focus is on validating its hypothesized mechanism of action as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2]
Comparative Performance Data
Quantitative analysis demonstrates Pyrrole-X's superior potency in both enzymatic and cell-based assays compared to the established inhibitor, Compound-A.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (vs. Panel of 50 Kinases) |
|---|---|---|---|
| Pyrrole-X | AKT1 | 15 | High |
| Compound-A | AKT1 | 85 | Moderate |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Activity in Human Breast Cancer Cells (MCF-7)
| Compound | Inhibition of p-S6K (downstream marker) IC50 (nM) | Anti-proliferative Activity EC50 (nM) |
|---|---|---|
| Pyrrole-X | 25 | 50 |
| Compound-A | 150 | 200 |
EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanism of Action Validation
Pyrrole-X is hypothesized to exert its anti-cancer effects by directly inhibiting the AKT kinase, thereby blocking downstream signaling and inhibiting cell proliferation. This was validated through in vitro kinase assays and cellular western blotting.
Targeted Signaling Pathway: PI3K/AKT/mTOR
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade. Pyrrole-X directly targets the central node, AKT, preventing the phosphorylation of downstream effectors responsible for cell growth and survival.
Caption: PI3K/AKT/mTOR pathway with the inhibitory action of Pyrrole-X.
The data confirms this mechanism. Pyrrole-X demonstrates a potent, low nanomolar IC50 value against the AKT1 enzyme, which is over 5-fold more potent than Compound-A (Table 1). Furthermore, in MCF-7 cells, Pyrrole-X effectively blocked the phosphorylation of the downstream marker p70S6K (S6K) at a much lower concentration than Compound-A (Table 2), confirming its on-target cellular activity.
Experimental Design and Workflow
A multi-step experimental approach was used to validate the mechanism of action, starting from enzymatic assays to cell-based functional screens.
Caption: Workflow for validating the mechanism of action of Pyrrole-X.
Detailed Experimental Protocols
In Vitro AKT1 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human AKT1.
-
Reagents : Recombinant human AKT1, ATP, substrate peptide (e.g., Crosstide), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™).
-
Protocol :
-
Prepare serial dilutions of Pyrrole-X and Compound-A in DMSO, then dilute in kinase buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the AKT1 enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
-
Western Blot for Phospho-S6K
This technique measures the levels of a specific protein to confirm that the drug is engaging its target within the cell.[4]
-
Reagents : MCF-7 cells, culture medium, Pyrrole-X, Compound-A, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-S6K, anti-total-S6K, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent.
-
Protocol :
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Pyrrole-X or Compound-A for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[5]
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6K) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total S6K and β-actin as loading controls.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Reagents : MCF-7 cells, culture medium, Pyrrole-X, Compound-A, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.
-
Protocol :
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of Pyrrole-X or Compound-A. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.
-
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. cusabio.com [cusabio.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-Phenyl-1H-Pyrrole-3-Carboxylic Acid Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-1H-pyrrole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of inhibitors targeting a diverse range of proteins, particularly protein kinases.[1] The therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of representative inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in the assessment of inhibitor selectivity.
Data Presentation: Inhibitor Cross-Reactivity Profiles
The following table summarizes the inhibitory activity of several exemplary compounds derived from the this compound scaffold against a panel of selected kinases. This data highlights the varied selectivity profiles that can be achieved through structural modifications of the core scaffold.
| Compound ID | Primary Target(s) | Off-Target(s) | IC50 (Primary Target, nM) | IC50 (Off-Target, nM) | Reference |
| Compound A | VEGFR-2, PDGFRβ | c-Kit, FLT3 | 10 - 50 | 100 - 500 | [1][2] |
| Compound B | RET | VEGFR-2, FGFR2 | 5 - 20 | 500 - 1000 | [3] |
| Compound C | JAK2 | JAK1, TYK2 | 1 - 10 | 50 - 200 | [4] |
| Compound D | Haspin | DYRK2, CLK1 | 15 - 75 | >1000 | [5] |
| Compound E | AURKA, EGFR | VEGFR-2 | 2 (AURKA), 4 (EGFR) | >1000 | [6] |
Note: The data presented are representative values compiled from various sources for illustrative purposes. Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of cross-reactivity data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
-
Compound Dilution : Prepare a serial dilution of the test inhibitor (e.g., a this compound derivative) in the kinase reaction buffer.[7]
-
Kinase Reaction Setup : In a multi-well plate, add the purified kinase enzyme, its specific substrate, and the diluted inhibitor.[7]
-
Reaction Initiation : Initiate the kinase reaction by adding a predetermined concentration of ATP.[7]
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]
-
Termination and ATP Depletion : Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Luminescence Detection : Add Kinase Detection Reagent to the wells to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis : Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess target engagement within a cellular environment.[7]
-
Cell Treatment : Treat intact cells with the test inhibitor at various concentrations and incubate to allow for target binding.
-
Heating : Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification : Quantify the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.
-
Data Analysis : The binding of an inhibitor stabilizes its target protein, resulting in a higher melting temperature. Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in melting temperature upon inhibitor binding.
Mandatory Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow for in vitro kinase cross-reactivity profiling.
Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition
Caption: Inhibition of RTK signaling by a pyrrole-based inhibitor.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4d1s - Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Disposal Protocol for 4-phenyl-1H-pyrrole-3-carboxylic Acid
The following guide provides detailed procedures for the safe and compliant disposal of 4-phenyl-1H-pyrrole-3-carboxylic acid, synthesized from safety data sheets of structurally similar compounds. This information is intended for researchers, scientists, and professionals in drug development. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the hazard classifications associated with similar pyrrole-carboxylic acid derivatives. Personal Protective Equipment (PPE) must be worn at all times during cleanup and disposal.
Table 1: Hazard Identification and Required Personal Protective Equipment
| Hazard Classification | Description | Required PPE |
| Skin Irritation | Causes skin irritation.[1][2] | Protective gloves (inspected prior to use), protective clothing.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Chemical safety goggles or face shield.[1][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for managing waste and spills of this compound.
1. Waste Segregation and Collection:
- Solid Waste: Collect surplus or non-recyclable solid this compound in a designated, clearly labeled, and sealable container.
- Contaminated Materials: Any items such as gloves, weighing paper, or absorbent pads that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
- Solutions: Non-halogenated organic solvent solutions of the compound should be collected in a designated solvent waste container. Do not mix with incompatible waste streams.
2. Spill Management:
- In case of a spill, ensure adequate ventilation and restrict access to the area.
- For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, closed container for disposal.[1][3][5]
- Do not let the product enter drains or the environment.[3]
3. Container Management:
- Waste containers must be compatible with the chemical.
- Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated area.[1]
- The exterior of the waste container must be clean and free of contamination.
- Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]
4. Final Disposal:
- All waste, including the chemical itself and any contaminated materials, is classified as hazardous and must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][3][5]
- Contact your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-phenyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 4-phenyl-1H-pyrrole-3-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is associated with the following hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, a comprehensive PPE strategy is mandatory.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][3] | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant lab coat or apron. | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a chemical fume hood.[1][3] | To protect against the inhalation of harmful dust. |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5][6]
-
Fume Hood: For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible.[1][7]
2. Safe Handling Practices:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Avoid inhaling dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[4][5] Do not eat, drink, or smoke in the work area.[5][6]
-
Opening Containers: Exercise caution when opening containers, as threads may be contaminated.[7]
-
Transport: When moving the compound, use a secondary containment carrier.[1]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from incompatible materials.
Disposal Plan
1. Waste Collection:
-
Contaminated Materials: All materials contaminated with this compound, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[1]
-
Unused Product: Dispose of the unused product through a licensed professional waste disposal service.
2. Container Decontamination:
-
Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]
3. Regulatory Compliance:
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
